4-Hydroxy-2-nonadecenal
Description
Properties
CAS No. |
142450-01-9 |
|---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
(E)-4-hydroxynonadec-2-enal |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20/h15,17-19,21H,2-14,16H2,1H3/b17-15+ |
InChI Key |
UHRKFGSEWOTIAN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C=CC=O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(/C=C/C=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C=CC=O)O |
Synonyms |
(E)-4-hydroxynonadec-2-enal |
Origin of Product |
United States |
Biogenesis and Enzymatic Pathways of 4 Hydroxy 2 Nonadecenal Formation
Non-Enzymatic Processes in 4-Hydroxy-2-nonadecenal Production
The non-enzymatic production of this compound is presumed to occur via lipid peroxidation, a process involving the free-radical-mediated oxidation of polyunsaturated fatty acids. gsartor.orgnih.gov This process consists of three main phases: initiation, propagation, and termination.
Initiation : A reactive oxygen species (ROS) abstracts a hydrogen atom from a PUFA, forming a lipid radical. gsartor.orgnih.gov
Propagation : The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then abstract a hydrogen atom from an adjacent PUFA, creating a lipid hydroperoxide (LOOH) and propagating the chain reaction. gsartor.org
Termination/Decomposition : The unstable lipid hydroperoxides can decompose, particularly in the presence of transition metals, to form a variety of products, including reactive aldehydes. cirad.fr
While this is the general mechanism for the formation of aldehydes like HNE, specific studies detailing the non-enzymatic formation of this compound from a particular precursor PUFA are not available. The high reactivity and susceptibility to peroxidation of very-long-chain PUFAs, such as C22:6n3, are well-established, but the precise profile of resulting aldehyde products, including the presence or yield of this compound, has not been specifically characterized. scielo.org.ar
Data Tables
Due to the lack of specific research findings on the formation of this compound, no data is available to populate tables for enzymatic or non-enzymatic production pathways.
Metabolic Fates and Enzymatic Detoxification of 4 Hydroxy 2 Nonadecenal
Enzymatic Biotransformation Pathways
The enzymatic biotransformation of 4-HNE involves a series of reactions catalyzed by several families of enzymes, each with varying efficiencies and substrate specificities. The primary enzymes involved in these detoxification pathways are alcohol dehydrogenases (ADHs), aldo-keto reductases (AKRs), aldehyde dehydrogenases (ALDHs), and glutathione (B108866) S-transferases (GSTs). mdpi.comnih.gov
One of the major pathways for the detoxification of 4-HNE is its reduction to the corresponding alcohol, 1,4-dihydroxy-2-nonene (DHN). nih.gov This reaction is catalyzed by two main groups of enzymes: alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs). nih.govnih.gov The reduction of the aldehyde group in 4-HNE to a hydroxyl group significantly decreases its reactivity and toxicity. nih.gov
The formation of 1,4-dihydroxy-2-nonene (DHN) from 4-HNE is an NADPH-dependent process. drugbank.com Several isozymes of both ADHs and AKRs have been shown to catalyze this reaction. Among the human aldo-keto reductases, AKR1C1 has been identified as a particularly efficient enzyme in the reduction of 4-HNE. drugbank.com Kinetic studies have shown that AKR1C1 reduces 4-HNE with a high catalytic efficiency, comparable to its activity with its physiological substrates, the 20α-hydroxysteroids. drugbank.com Other members of the AKR1C subfamily also demonstrate the ability to reduce 4-HNE. drugbank.com
Human alcohol dehydrogenase isozymes, particularly those belonging to Class I and Class II, are also involved in the reduction of 4-hydroxyalkenals. nih.gov Class II ADH, in particular, has been found to be highly effective in this reduction. nih.gov In contrast, Class III ADH shows little to no activity towards these substrates. nih.gov
| Enzyme | Km (µM) | kcat (min-1) | Source Organism/Tissue |
|---|---|---|---|
| AKR1C1 | 34 | 8.8 | Human (recombinant) |
Another significant metabolic fate of 4-HNE is its oxidation to 4-hydroxy-2-nonenoic acid (HNA). mdpi.com This reaction is catalyzed by aldehyde dehydrogenases (ALDHs), a superfamily of NAD(P)+-dependent enzymes. nih.gov The oxidation of the highly reactive aldehyde group to a less reactive carboxylic acid group is a key detoxification step. mdpi.com
Multiple ALDH isozymes are capable of oxidizing 4-HNE to HNA. The mitochondrial aldehyde dehydrogenase 2 (ALDH2) is a key enzyme in this pathway, particularly in tissues such as the heart. mdpi.commdpi.com Studies have shown that ALDH2 efficiently metabolizes 4-HNE, and its activity is crucial for protecting against 4-HNE-induced cellular damage. mdpi.comnih.gov The cytosolic aldehyde dehydrogenase 1A1 (ALDH1A1) is also involved in the metabolism of 4-HNE. nih.gov Research has indicated that the expression and activity of ALDH1A1 can influence cellular susceptibility to 4-HNE toxicity. nih.gov Furthermore, purified rat ALDH5A has been shown to enantioselectively oxidize (R)-HNE, whereas rat ALDH2 does not exhibit enantioselectivity. nih.gov
| Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Source Organism/Tissue |
|---|---|---|---|
| ALDH2 | 14.3 | 3.5 | Rat Liver Mitochondria |
Following its formation, 4-hydroxy-2-nonenoic acid (HNA) undergoes further metabolism through pathways common to fatty acid degradation, namely β-oxidation and ω-oxidation. nih.gov In the β-oxidation pathway, the fatty acid chain of HNA is sequentially shortened by two-carbon units, producing acetyl-CoA. wikipedia.orgnih.gov This process occurs within the mitochondria and peroxisomes. nih.gov
Alternatively, HNA can undergo ω-oxidation, a process that involves the hydroxylation of the terminal methyl group (ω-carbon) of the fatty acid chain. nih.govwikipedia.org This reaction is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies. nih.govwikipedia.org The initial product, 4,9-dihydroxynonanoic acid, is further oxidized to a dicarboxylic acid, 4-hydroxynonanedioic acid. nih.govresearchgate.net This dicarboxylic acid can then be degraded from the ω-end via β-oxidation. nih.govresearchgate.net Another pathway involves ω-1 hydroxylation to form 4,8-dihydroxynonanoic acid, which is then further metabolized. nih.govresearchgate.net
The conjugation of 4-HNE with the tripeptide glutathione (GSH) is a major and highly efficient detoxification pathway. researchgate.net This reaction is catalyzed by glutathione S-transferases (GSTs), a diverse family of enzymes that play a crucial role in the detoxification of a wide range of electrophilic compounds. mdpi.com The nucleophilic attack of the sulfhydryl group of GSH on the electrophilic C3 of 4-HNE results in the formation of a glutathione conjugate (GS-HNE). mdpi.com
Several GST isozymes can catalyze this reaction, but some exhibit particularly high activity towards 4-HNE. In mammals, the Alpha-class GST isozyme GSTA4-4 is recognized as the most efficient enzyme for the detoxification of 4-HNE. nih.govnih.gov Human GSTA4-4 and GST5.8 have been identified as key enzymes in this process. researchgate.netwikipedia.org The formation of the GS-HNE conjugate significantly reduces the reactivity of 4-HNE and facilitates its further metabolism and excretion. mdpi.com
| Enzyme | Km (µM) | kcat (s-1) | Source Organism/Tissue |
|---|---|---|---|
| hGSTA4-4 | 34 | 100 | Human (recombinant) |
Conjugation with Glutathione by Glutathione S-Transferases
Formation and Further Transformations of Glutathione Conjugates
Conjugation with the tripeptide glutathione (GSH) is a major pathway for the detoxification of HNE. mdpi.comnih.gov This reaction, which can occur spontaneously but is significantly accelerated by enzymes, involves the nucleophilic attack of the thiol group of GSH on the electrophilic C3 of HNE, forming a stable adduct known as GS-HNE. nih.govresearchgate.net This process is considered the most critical determinant of cellular HNE levels. nih.govmdpi.com
The formation of the glutathione conjugate, 3-glutathionyl-4-hydroxy-2-nonanal (GS-HNE), effectively traps the reactive aldehyde, preventing it from forming adducts with critical biomolecules like DNA and proteins. caymanchem.comnih.gov Studies in human monocytes have shown that the production of the HNE-GSH conjugate is orders of magnitude higher than the formation of HNE-DNA adducts, highlighting the efficiency of this protective mechanism. nih.gov Once formed, the GS-HNE conjugate is rapidly and efficiently exported from the cell, primarily by transporters like the Ral-interacting GTPase activating protein (RLIP76) and Multidrug Resistance Protein 1 (MRP1). wikipedia.orgnih.gov
The initial GS-HNE adduct is not the final metabolic product. It can undergo further transformations within the cell. nih.gov These subsequent metabolic steps include:
Oxidative Metabolism: The aldehyde group of the GS-HNE adduct can be oxidized to a carboxylic acid, forming 4-hydroxynonenoic acid glutathione (HNA-GSH). caymanchem.comnih.gov
Reductive Metabolism: The aldehyde group can be reduced to an alcohol, yielding 1,4-dihydroxynonene glutathione (DHN-GSH). caymanchem.comnih.gov
These transformed conjugates are part of a metabolic cascade that ultimately leads to the formation of mercapturic acid derivatives (N-acetyl-cysteine adducts), which are then excreted from the body, typically in urine and bile. mdpi.comcaymanchem.comnih.gov
| Metabolite | Abbreviation | Formation Pathway | Significance |
|---|---|---|---|
| 3-glutathionyl-4-hydroxy-2-nonanal | GS-HNE | Direct conjugation of HNE with GSH, catalyzed by GSTs. wikipedia.org | Primary detoxification product, prevents HNE from reacting with other cellular components. caymanchem.comnih.gov |
| 1,4-dihydroxynonene glutathione | DHN-GSH | Reduction of the aldehyde group of GS-HNE. caymanchem.com | A further metabolized, water-soluble conjugate. |
| 4-hydroxynonenoic acid glutathione | HNA-GSH | Oxidation of the aldehyde group of GS-HNE. caymanchem.com | An oxidized, water-soluble conjugate. |
| 4-hydroxy nonenal mercapturic acid | HNE-MA | Further processing of GS-HNE conjugates. mdpi.comnih.gov | Final excretory product found in urine. mdpi.com |
Regulation of HNE Metabolic Enzymes
The intracellular concentration and biological activity of HNE are tightly controlled by the activity of several metabolizing enzymes. nih.gov The primary enzymatic routes for HNE detoxification are catalyzed by Aldehyde Dehydrogenases (ALDH), Aldose Reductases (AR), and Glutathione S-Transferases (GST). mdpi.com The regulation of these enzymes is crucial for maintaining HNE homeostasis and protecting cells from oxidative stress-induced injury. nih.govnih.gov
Role of Aldehyde Dehydrogenase 2 in Cellular Protection
Aldehyde Dehydrogenase 2 (ALDH2), a key enzyme primarily located in the mitochondria, plays a vital role in cellular protection by detoxifying HNE. mdpi.comresearchgate.netnih.gov It catalyzes the irreversible oxidation of HNE to its corresponding non-toxic carboxylic acid, 4-hydroxy-2-nonenoic acid (HNA). mdpi.commdpi.comspandidos-publications.com This action is a major pathway for the elimination of HNE and other reactive aldehydes generated during oxidative stress. researchgate.netspandidos-publications.com
The protective function of ALDH2 has been demonstrated in various pathological conditions. mdpi.com Increased ALDH2 activity has been shown to decrease the levels of HNE and protect against ischemic brain injury, cardiac damage, and pulmonary fibrosis. mdpi.comnih.govatsjournals.org Conversely, ALDH2 deficiency or inhibition leads to the accumulation of toxic aldehydes like HNE, exacerbating cellular damage. mdpi.comresearchgate.netmdpi.com For instance, a common dysfunctional polymorphism in the ALDH2 gene (ALDH2*2) is associated with an increased risk of diseases linked to oxidative stress. mdpi.com While ALDH2 is critical for detoxifying HNE, an overwhelming accumulation of HNE can, in turn, inhibit ALDH2 activity, creating a vicious cycle of damage. researchgate.net Activation of ALDH2 is therefore considered a promising therapeutic strategy for mitigating the detrimental effects of HNE in multiple diseases. mdpi.com
| ALDH2 Status | Effect on HNE Levels | Cellular Consequence | Associated Conditions |
|---|---|---|---|
| Activation / Overexpression | Decrease mdpi.comnih.gov | Neuroprotection, reduced infarct size, attenuated cellular senescence and fibrosis. mdpi.comnih.govatsjournals.org | Protection against stroke, cardiac ischemia, and pulmonary fibrosis. mdpi.comatsjournals.org |
| Deficiency / Inhibition | Increase mdpi.commdpi.com | Increased oxidative stress, collagen deposition, apoptosis, and cellular damage. mdpi.comnih.gov | Increased risk for stroke, atrial fibrillation, and septic acute kidney injury. nih.govmdpi.comnih.gov |
Specific Glutathione S-Transferase Isoforms in HNE Detoxification
Glutathione S-Transferases (GSTs) are a superfamily of enzymes that play a central role in the detoxification of HNE by catalyzing its conjugation to glutathione. nih.govnih.gov This enzymatic conjugation is significantly faster and more efficient than the spontaneous reaction, making GSTs a primary defense mechanism against HNE-induced toxicity. nih.gov
While many GST isoforms can metabolize HNE, certain isoforms exhibit a particularly high catalytic efficiency and substrate specificity for it. nih.gov Among the various classes, the Alpha class GSTs are highly significant. nih.gov Specifically, the human isoform GSTA4-4 has been identified as the most efficient enzyme for detoxifying HNE, possessing a high affinity for this substrate. nih.govmdpi.commdpi.com Other isoforms, such as hGST5.8 (from the Alpha class) and members of the Mu and Pi classes, also contribute to HNE conjugation, although often with lower efficiency than GSTA4-4. nih.govwikipedia.orgnih.gov
The expression levels of these specific GSTs can determine a cell's resistance to HNE-induced stress. nih.gov For instance, cells overexpressing GSTA4-4 show reduced intracellular levels of HNE and are more resistant to its toxic effects. nih.gov Interestingly, HNE itself can act as a signaling molecule to upregulate the expression of GSTA4-4, suggesting an adaptive cellular response to combat lipid peroxidation. mdpi.com This highlights the critical and specialized role of specific GST isoforms in maintaining cellular homeostasis in the face of oxidative stress. nih.gov
| GST Isoform | Class | Species | Significance in HNE Detoxification |
|---|---|---|---|
| GSTA4-4 | Alpha | Human (hGSTA4-4) | Considered the most important and efficient isoform for HNE conjugation due to its high catalytic efficiency and substrate specificity. nih.govnih.govmdpi.com |
| GST5.8 | Alpha | Human (hGST5.8) | Also catalyzes the conjugation of GSH to HNE. nih.govwikipedia.org |
| GSTA1-1 / GSTA2-2 | Alpha | Human | Can attenuate HNE formation by reducing lipid hydroperoxides, the precursors to HNE. nih.gov |
| GST-mu | Mu | Various | Contributes to HNE detoxification in mitochondria. nih.gov |
Molecular Reactivity and Adduct Formation of 4 Hydroxy 2 Nonadecenal with Biomolecules
Electrophilic Nature and Functional Group Reactivity
The high reactivity of 4-HNE is attributed to its three functional groups: a carbonyl group at the C1 position, a carbon-carbon double bond between C2 and C3, and a hydroxyl group at the C4 position. nih.govnih.gov These features confer a strong electrophilic character to the molecule, making it a target for nucleophilic attack. mdpi.com Specifically, the carbonyl group and the α,β-unsaturated system are key to its reactivity. wikipedia.orgnih.gov The electron-withdrawing nature of the carbonyl group polarizes the C=C double bond, rendering the C3 position susceptible to nucleophilic addition. nih.gov
The reactivity of 4-HNE allows it to form covalent adducts with various biological macromolecules, including proteins, nucleic acids, and lipids. mdpi.com The primary mechanisms of these interactions are Michael addition and Schiff base formation. wikipedia.orgnih.gov
Covalent Modification of Proteins
Proteins are major targets for 4-HNE adduction due to the presence of nucleophilic amino acid residues. nih.gov The covalent modification of proteins by 4-HNE can lead to alterations in their biological function and is implicated in various cellular processes. acs.org The primary amino acid residues that react with 4-HNE are cysteine, histidine, and lysine (B10760008). mdpi.comnih.gov
The predominant reaction between 4-HNE and proteins is Michael addition, a 1,4-nucleophilic addition to the α,β-unsaturated aldehyde. wikipedia.orgresearchgate.net This reaction typically involves the thiol group of cysteine, the imidazole (B134444) ring of histidine, or the ε-amino group of lysine. nih.govresearchgate.net The order of reactivity for Michael addition with 4-HNE is generally considered to be Cysteine > Histidine > Lysine. nih.govresearchgate.net
Cysteine residues are the most reactive nucleophiles for Michael addition with 4-HNE. nih.govresearchgate.net The sulfhydryl group of cysteine readily attacks the electrophilic C3 of 4-HNE, forming a stable thioether linkage. nih.govresearchgate.net This reaction is often rapid and can lead to the depletion of available cysteine thiols within the cell. nih.gov The formation of HNE-cysteine adducts is a critical event in cellular signaling and oxidative stress, as it can modify the function of proteins involved in redox regulation and catalysis. nih.govnih.gov For example, the modification of specific cysteine residues in proteins like thioredoxin has been shown to be stereoselective, with a preference for adduct formation with (R)-HNE. nih.gov
Table 1: Research Findings on 4-HNE Cysteine Adducts
| Protein Target | Site of Modification | Analytical Method | Key Finding |
|---|---|---|---|
| Epithelial fatty acid-binding protein (E-FABP) | Cys-120 | Mass Spectrometry, Immunochemistry | Cys-120 is the major site of 4-HNE modification, suggesting a role for E-FABP in scavenging reactive lipids. nih.gov |
| Thioredoxin (Trx) | Active site cysteine residues | Reverse Phase HPLC | Trx exhibits a preference for adduct formation with (R)-HNE. nih.gov |
| α- and β-tubulin | Cys347α, Cys376α, Cys303β | In vitro polymerization assay | Adduction of these cysteine residues inhibits tubulin polymerization. nih.gov |
The imidazole ring of histidine is another significant target for Michael addition by 4-HNE. nih.gov The resulting adducts are stable and have been identified in various proteins under conditions of oxidative stress. nih.govtandfonline.com The formation of 4-HNE-histidine adducts is biologically significant and has been implicated in the pathogenesis of diseases like atherosclerosis. nih.govnih.gov In oxidized low-density lipoprotein (LDL), 4-HNE-histidine adducts have been identified as the major product of lipid peroxidation. nih.gov These adducts can also serve as ligands for scavenger receptors, such as LOX-1, initiating endothelial dysfunction. nih.gov
Table 2: Research Findings on 4-HNE Histidine Adducts
| Protein Target | Analytical Method | Key Finding |
|---|---|---|
| Low-Density Lipoprotein (LDL) | Mass Spectrometry | 4-HNE-histidine adducts are the major modification in oxidized LDL. nih.gov |
| BSA and oxidized LDL | ELISA | 4-HNE-histidine adducts were quantified in oxidized microsomes and LDL. nih.gov |
| N-acetylhistidine | Mass Spectrometry | Formation of 1:1, 2:1, and 3:1 HNE-histidine adducts was observed. acs.org |
Table 3: Research Findings on 4-HNE Lysine Adducts
| Protein Target | Analytical Method | Key Finding |
|---|---|---|
| General proteins | Mass Spectrometry | HNE-Lysine Michael adducts are often reversible and require reduction for detection. tandfonline.com |
| Tubulin | In vitro polymerization assay | Lysine adducts formed by 4-HNE had limited functional effects on tubulin polymerization. nih.gov |
| N-acetyl-Gly-Lys-OMe | Mass Spectrometry | Formation of 1:1, 2:1, and 3:1 HNE-lysine adducts was characterized. acs.org |
In addition to Michael addition, the carbonyl group of 4-HNE can react with the primary amino groups of lysine residues to form a Schiff base (an imine). wikipedia.orgnih.gov This 1,2-addition reaction is typically slower than Michael addition and the resulting Schiff base is reversible. nih.gov However, the initial Schiff base can undergo further reactions, such as cyclization and dehydration, to form more stable pyrrole (B145914) derivatives. acs.org This type of modification is more prevalent in hydrophobic protein microenvironments. nih.gov While lysine is the primary target for Schiff base formation, arginine has also been reported to be a potential, though less frequent, target. wikipedia.orgnih.gov
Formation of Advanced Lipoxidation End Products (ALE)
4-Hydroxy-2-nonenal (4-HNE) is a highly reactive α,β-unsaturated hydroxyalkenal produced during the peroxidation of ω-6 polyunsaturated fatty acids like linoleic and arachidonic acid. mdpi.comresearchgate.net Its electrophilic nature drives its reactivity towards nucleophilic groups within biomolecules, leading to non-enzymatic, covalent modifications. mdpi.commdpi.com When 4-HNE reacts with proteins, it forms adducts known as Advanced Lipoxidation End Products (ALEs). mdpi.comfrontiersin.org
The formation of these ALEs primarily occurs through two main chemical reactions:
Michael Addition: This is the most prominent reaction, involving the nucleophilic addition of an amino acid side chain to the C3 carbon of the α,β-unsaturated aldehyde in 4-HNE. mdpi.comnih.govplos.org The sulfhydryl group of cysteine, the imidazole group of histidine, and the ε-amino group of lysine are the primary targets for Michael adduction. nih.govnih.govnih.gov The order of preference for Michael adduct formation is generally Cysteine > Histidine > Lysine. nih.govnih.gov
Schiff Base Formation: This reaction involves the C1 carbonyl group of 4-HNE and the primary amino group of lysine residues. mdpi.comnih.govacs.org While the initial Michael addition to lysine is often reversible, the formation of a Schiff base can lead to more stable, cyclized pyrrole derivatives after dehydration. mdpi.comacs.org
These modifications alter the structure and charge of the protein, contributing to the pool of damaged or modified proteins in a cell and are considered a key mechanism of 4-HNE's cytotoxic effects. mdpi.comfrontiersin.orgnih.gov
Table 1: Key Reactions in ALE Formation by 4-HNE
| Reaction Type | Attacked Group in 4-HNE | Target Amino Acid Residues | Product Stability |
| Michael Addition | C=C double bond (at C3) | Cysteine, Histidine, Lysine | Stable adducts |
| Schiff Base Formation | Carbonyl group (at C1) | Lysine, Arginine | Initially reversible, can form stable pyrroles |
Consequences of Protein Adduction on Structure and Function
The covalent modification of proteins by 4-HNE can significantly alter their three-dimensional structure and, consequently, their biological function. mdpi.comacs.org Adduction introduces a bulky, reactive moiety onto amino acid side chains, which can disrupt intramolecular and intermolecular interactions that are critical for maintaining the native protein conformation.
Research has shown that 4-HNE adduction can lead to:
Inactivation of Enzymes: Modification of amino acids within the active site of an enzyme can lead to its inactivation. For example, 4-HNE has been shown to inactivate enzymes like glucose-6-phosphate dehydrogenase and cathepsin B by forming Michael adducts with active site residues. mdpi.comacs.org
Disruption of Protein-Protein Interactions: The modification of residues at protein interaction interfaces can prevent the formation of functional protein complexes.
Altered Cellular Signaling: 4-HNE is considered a second messenger of oxidative stress, and its adduction to signaling proteins can modulate cellular pathways. nih.govnih.gov For instance, modification of proteins in signaling cascades can lead to aberrant pathway activation or inhibition. nih.govnih.gov
Impaired Protein Degradation: Adduction of 4-HNE to proteasomal units can impair their function, leading to a decrease in the degradation of damaged proteins and contributing to a decline in protein homeostasis. nih.govresearchgate.net
Cytoskeletal Disruption: Proteins involved in cytoskeleton organization are targets for 4-HNE. nih.gov Adduction to proteins like tubulin and vimentin (B1176767) can impair their polymerization and lead to the disappearance of microtubule networks, compromising cellular structure and transport. nih.govresearchgate.net
A critical consequence of 4-HNE-mediated protein modification is the induction of protein misfolding and subsequent aggregation. researchgate.netmdpi.com The addition of 4-HNE can expose hydrophobic regions of a protein that are normally buried, increasing the propensity for the protein to self-assemble into abnormal, often insoluble, aggregates. mdpi.commdpi.com
This process is implicated in several neurodegenerative diseases. researchgate.netnih.gov For example, 4-HNE has been shown to promote the oligomerization and aggregation of α-synuclein, a key protein involved in Parkinson's disease. researchgate.netnih.gov The covalent modification of α-synuclein by 4-HNE induces the formation of seeding-capable oligomers that can be transferred from cell to cell, potentially contributing to the spread of pathology in the brain. nih.gov Similarly, 4-HNE can induce the aggregation of amyloid-beta (Aβ) and hyperphosphorylation of tau protein, both of which are hallmark pathologies of Alzheimer's disease. researchgate.net The accumulation of these misfolded protein aggregates disrupts cellular function and is a major contributor to cellular toxicity and death. mdpi.comnih.gov
Table 2: Examples of Proteins Modified by 4-HNE and Functional Consequences
| Protein Target | Site of Modification (Residue) | Consequence of Adduction | Associated Condition |
| α-Synuclein | Not specified | Promotes oligomerization and aggregation | Parkinson's Disease researchgate.netnih.gov |
| Tubulin (α and β chains) | Cysteine, Lysine | Inhibits polymerization, disrupts microtubule network | General Cytotoxicity nih.govresearchgate.net |
| Proteasome Subunits | Not specified | Impairs protein degradation machinery | Aging, Neurodegeneration nih.govresearchgate.net |
| Heat Shock Protein 90 (HSP90) | Not specified | Adduction and functional impairment | Alcoholic Liver Disease researchgate.net |
| Aldolase A | Histidine-246 | Modification of glycolytic enzyme | Cellular Metabolism nih.gov |
Adduction to Nucleic Acids
In addition to proteins, 4-HNE is a genotoxic agent capable of reacting with DNA to form covalent adducts. nih.govnih.gov This interaction can lead to mutations and is considered a mechanism by which lipid peroxidation contributes to carcinogenesis. nih.govnih.gov While 4-HNE is more reactive towards proteins, under conditions of significant oxidative stress, substantial levels of 4-HNE-DNA adducts can form. nih.gov
Mechanisms of DNA Modification
The primary mechanism of DNA modification by 4-HNE involves the formation of exocyclic adducts with DNA bases, particularly with guanine. nih.govnih.gov The reaction leads to the formation of 1,N2-propano-2'-deoxyguanosine adducts, often referred to as HNE-dG adducts. nih.gov These adducts are considered the major lesions formed when DNA is treated with 4-HNE. nih.gov
Research has shown a sequence specificity for 4-HNE adduction. Notably, 4-HNE preferentially forms adducts at the third base of codon 249 of the p53 tumor suppressor gene. nih.govnih.gov This specific codon is a known mutational hotspot in certain human cancers, such as hepatocellular carcinoma, suggesting that 4-HNE may be an important etiological agent in these malignancies. nih.gov The formation of these bulky HNE-dG adducts can distort the DNA helix and interfere with DNA replication and transcription, leading to G:C to T:A transversion mutations. nih.gov
Formation of Ethenoadducts via Oxidative Conversion
Besides direct adduction, 4-HNE can be metabolized to a more reactive intermediate, its 2,3-epoxide (epox-HNE). nih.gov This epoxide can then react with DNA bases to form a different class of adducts known as ethenoadducts. nih.govresearchgate.net These include 1,N6-ethenoadenine (εdA) and 1,N2-ethenoguanine (εdG). nih.gov
The formation of these ethenoadducts occurs at a significantly lower yield compared to the direct HNE-dG adducts. nih.gov Even under conditions designed to promote oxidation, the 1,N2-propano-2'-deoxyguanosine adduct remains the predominant lesion. nih.gov However, ethenoadducts are highly promutagenic lesions and serve as important biomarkers of oxidative DNA damage resulting from lipid peroxidation. researchgate.net The pathway involving the oxidative conversion of 4-HNE to its epoxide represents an alternative route through which lipid peroxidation can induce genotoxicity. nih.govresearchgate.net
Cellular and Molecular Pathomechanisms Mediated by 4 Hydroxy 2 Nonadecenal
Concentration-Dependent Biological Effects
The biological impact of 4-HNE is dictated by its intracellular concentration, creating a spectrum of effects from physiological signaling to pathological damage. nih.gov Under normal physiological conditions, cellular concentrations of 4-HNE are maintained at low levels, typically ranging from 0.1 to 3 µM. mdpi.com However, during conditions of oxidative stress, these levels can escalate significantly, reaching concentrations from 10 µM up to 5 mM. mdpi.com This dose-dependent nature determines whether HNE acts as a signaling molecule promoting cell survival or as a potent toxin inducing cell death. nih.gov
At low, sub-lethal concentrations (typically below 2-5 µM), 4-HNE exhibits beneficial or adaptive effects, a phenomenon known as hormesis. nih.govresearchgate.netnih.gov Hormesis is a dose-response relationship characterized by a low-dose stimulation and a high-dose inhibition. nih.gov In this range, HNE functions as a signaling molecule that can activate adaptive stress response pathways, ultimately enhancing cell survival and plasticity. nih.govnih.gov For instance, low concentrations of HNE have been shown to promote cell proliferation and survival. mdpi.comnih.gov This is achieved by activating pro-survival signaling pathways and inducing the expression of a suite of protective genes, particularly those regulated by the Nrf2 transcription factor. nih.govkcl.ac.uk This adaptive response helps cells to better withstand subsequent encounters with higher, more damaging levels of oxidative stress. nih.gov
When the intracellular concentration of 4-HNE rises above a certain threshold (generally considered to be >10 µM), its effects become overwhelmingly cytotoxic. mdpi.comnih.govresearchgate.net At these elevated levels, HNE's high reactivity leads to widespread and indiscriminate modification of cellular macromolecules, including proteins, DNA, and lipids. nih.gov This can inhibit essential cellular processes such as glycolysis, mitochondrial respiration, and protein and DNA synthesis. nih.gov High concentrations of HNE are genotoxic, causing DNA fragmentation, micronuclei formation, and sister chromatid exchange. nih.gov The extensive cellular damage ultimately triggers programmed cell death pathways. Concentrations ranging from 10 to 100 µM have been shown to decrease cell viability, with an IC50 value of 53 µM reported in HepG2 cells. nih.gov At these stressful to lethal concentrations, HNE induces cell cycle arrest, senescence, and ultimately, cell death through apoptosis or necrosis. nih.gov
| Concentration Range | Primary Biological Effect | Key Cellular Mechanisms |
|---|---|---|
| < 5 µM (Low) | Hormesis / Signaling | Activation of adaptive stress responses (e.g., Nrf2 pathway), promotion of cell survival and proliferation. mdpi.comnih.govresearchgate.netnih.gov |
| 10 - 60 µM (High) | Cytotoxicity / Genotoxicity | Induction of DNA fragmentation, sister chromatid exchange, and micronuclei formation. nih.gov |
| > 100 µM (Very High) | Lethal Toxicity | Inhibition of glycolysis, mitochondrial respiration, DNA and protein synthesis; induction of apoptosis and necrosis. nih.govnih.gov |
Modulation of Cellular Signaling Pathways
4-HNE is a potent modulator of key cellular signaling cascades that govern cell proliferation, differentiation, stress responses, and apoptosis. nih.gov Its ability to form adducts with critical signaling proteins allows it to either activate or inhibit these pathways, depending on the specific target and cellular context.
The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that respond to a wide array of extracellular stimuli. youtube.com 4-HNE has been shown to modify all three major MAPK pathways: p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). nih.gov
p38 MAPK: 4-HNE consistently appears to enhance the phosphorylation and activation of p38 MAPK in various cell types, including monocytes and macrophages. nih.gov The p38 pathway is centrally involved in inflammatory responses and stress signaling. mdpi.com For example, treatment with 10 µM 4-HNE resulted in the phosphorylation of p38 in J774A.1 cells and mouse peritoneal macrophages. nih.gov
JNK: The effect of 4-HNE on the JNK pathway, also known as the stress-activated protein kinase (SAPK) pathway, is more variable and appears to be cell-type specific. nih.gov JNK is primarily activated by stress stimuli and is involved in mediating apoptosis. youtube.complos.org
ERK: The regulation of the ERK pathway by 4-HNE is also context-dependent. nih.gov The ERK cascade typically regulates cell proliferation, differentiation, and survival. nih.gov In some immune cells, 4-HNE inhibits ERK, while in other cell types, it leads to its activation. nih.gov For instance, exposure to 20 µM 4-HNE was found to quickly activate the ERK1/2 pathway in 3T3-L1 adipocytes. plos.org
| Pathway | General Effect of 4-HNE | Observed Cellular Response | Cell Type Example |
|---|---|---|---|
| p38 MAPK | Activation (Phosphorylation) nih.gov | Mediates pro-inflammatory cytokine production. nih.gov | Human monocytes, Murine macrophages nih.gov |
| JNK | Variable (Cell-type dependent) nih.gov | Contributes to cellular dysfunction and apoptosis. plos.org | Various nih.gov |
| ERK | Variable (Inhibition or Activation) nih.gov | Regulates cell proliferation, differentiation, and survival. nih.gov | Immune cells (inhibition), Adipocytes (activation) nih.govplos.org |
4-HNE significantly influences redox-sensitive transcription factors that are master regulators of inflammation, antioxidant defense, and cell proliferation.
NF-κB (Nuclear Factor kappa B): The effect of 4-HNE on NF-κB is notably dose-dependent. nih.govnih.gov Low concentrations can promote NF-κB activation by inducing the degradation of its inhibitor, IκB. nih.gov Conversely, high concentrations of 4-HNE tend to inhibit the NF-κB pathway, potentially by forming adducts with IκB kinase (IKK) and preventing the nuclear translocation of the p65 subunit. nih.gov
Nrf2 (Nuclear factor erythroid 2-related factor 2): 4-HNE is a potent activator of the Nrf2 antioxidant response pathway. nih.govresearchgate.net Nrf2 is normally kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (KEAP1). researchgate.net 4-HNE can form adducts with specific cysteine residues on KEAP1, which disrupts the Nrf2-KEAP1 interaction. nih.govresearchgate.net This allows Nrf2 to accumulate and translocate to the nucleus, where it initiates the transcription of a wide array of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and glutathione (B108866) S-transferases (GSTs). kcl.ac.uknih.gov
AP-1 (Activator protein 1): HNE is known to alter the transcriptional activity of AP-1, a transcription factor that regulates cellular processes like differentiation, proliferation, and apoptosis. nih.gov Higher concentrations of HNE have been shown to increase AP-1 activity. nih.gov
The Akt (also known as Protein Kinase B or PKB) and mammalian target of rapamycin (B549165) (mTOR) pathways are central to regulating cell growth, survival, and metabolism. mdpi.comyoutube.com
Akt/PKB Signaling: The influence of 4-HNE on Akt signaling is complex, with reports showing both activation and inhibition. nih.gov Inhibition is a commonly observed effect, which can occur through the direct formation of HNE-Akt adducts, thereby blocking its kinase activity. nih.govnih.gov In MG63 human osteosarcoma cells, 4-HNE treatment (5–50 µM) led to a decrease in phosphorylated Akt levels. researchgate.net However, 4-HNE can also indirectly activate Akt by inhibiting phosphatases like PTEN that normally suppress the pathway. nih.gov The ultimate effect may depend on the specific cell type and the balance of these opposing mechanisms. nih.gov
mTOR Signaling: As a key downstream target of Akt, mTOR signaling is also affected by 4-HNE. nih.govmdpi.com 4-HNE can modulate the mTORC1 complex through several mechanisms. It can inhibit LKB1, an upstream kinase that activates AMPK, a negative regulator of mTORC1. nih.gov By inhibiting the LKB1/AMPK axis, HNE can lead to the activation of mTORC1. nih.gov Alternatively, the effect of 4-HNE on mTORC1 can be mediated through its regulation of the Akt pathway. nih.gov
| Pathway | Primary Effect of 4-HNE | Mechanism of Action |
|---|---|---|
| Akt/PKB | Complex (Often inhibitory) nih.gov | Directly forms HNE-Akt adducts, inhibiting kinase activity. nih.govnih.gov Can also activate by inhibiting phosphatases like PTEN. nih.gov |
| mTORC1 | Modulation | Can activate by inhibiting the upstream LKB1/AMPK axis. nih.gov Can be activated or inhibited via regulation of the Akt pathway. nih.gov |
Crosstalk with Cyclooxygenase-2 Pathways
4-Hydroxy-2-nonenal (4-HNE) is a significant mediator in the inflammatory response, partly through its interaction with the cyclooxygenase-2 (COX-2) pathway. COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, key players in inflammation. Research has demonstrated that 4-HNE can directly induce the expression of COX-2. For instance, in macrophage and adipose cell lines, exposure to 4-HNE leads to a dose-dependent increase in both COX-2 mRNA and protein levels.
The signaling mechanism underlying this induction often involves the activation of the p38 mitogen-activated protein kinase (p38 MAPK) pathway. Activation of p38 MAPK by 4-HNE can lead to the stabilization of COX-2 mRNA, thereby enhancing the production of the COX-2 enzyme. This link suggests that 4-HNE, as a product of lipid peroxidation resulting from oxidative stress, can perpetuate and amplify inflammatory responses by upregulating the COX-2 pathway. Studies have shown that inhibiting the p38 MAPK pathway abolishes the HNE-induced expression of COX-2. This crosstalk positions 4-HNE as a critical link between oxidative stress and chronic inflammation.
| Cell/System Studied | Key Finding | Associated Signaling Pathway | Reference |
|---|---|---|---|
| RAW264.7 Macrophages | 4-HNE induces COX-2 protein expression. | p38 MAPK, Tyrosine kinases | |
| 3T3-L1 Adipose Cells | 4-HNE increases COX-2 mRNA and protein expression. | p38 MAPK | |
| Rat Liver Epithelial RL34 Cells | 4-HNE dramatically induces COX-2, primarily through mRNA stabilization. | p38 MAPK |
Effects on Intracellular Homeostasis and Organelles
Mitochondria are primary targets for the damaging effects of 4-HNE. As a product of the peroxidation of mitochondrial membrane lipids like cardiolipin, 4-HNE can be generated in close proximity to critical mitochondrial components, leading to significant dysfunction.
4-HNE directly impairs mitochondrial respiration and energy production. Studies have consistently shown that treatment with 4-HNE leads to a significant decrease in the mitochondrial oxygen consumption rate (OCR). This inhibition affects basal respiration, ATP-linked respiration, and maximal respiration.
In addition to direct inhibition of respiratory complexes, 4-HNE can also act as a signaling molecule that induces mitochondrial uncoupling. This process involves an increase in the proton leak across the inner mitochondrial membrane, which dissipates the proton gradient, uncoupling it from ATP synthesis.
4-HNE specifically induces this uncoupling through two main protein families: the uncoupling proteins (UCPs), such as UCP1, UCP2, and UCP3, and the adenine (B156593) nucleotide translocase (ANT). The interaction is specific and can be inhibited by known inhibitors of these proteins, such as GDP for UCPs and carboxyatractylate (B162951) for ANT. This effect is not merely a toxicological artifact; it is proposed to be part of a homeostatic negative feedback loop. By inducing mild uncoupling, 4-HNE can lower the mitochondrial membrane potential, which in turn significantly decreases the production of mitochondrial reactive oxygen species (ROS), the very species that lead to 4-HNE formation. This suggests a dual role for 4-HNE: at high concentrations it is toxic, but at lower concentrations, it may act as a signal to mitigate oxidative stress.
4-HNE significantly disrupts intracellular calcium (Ca²⁺) homeostasis, a critical aspect of cell signaling and health. Exposure to 4-HNE can lead to a sustained increase in cytosolic Ca²⁺ concentrations, resulting in calcium overload. This effect has been observed in various cell types, including cardiac myocytes.
The mechanisms underlying this perturbation are multifaceted. 4-HNE can induce Ca²⁺ influx by altering the fluidity and integrity of cell membranes. Furthermore, the generation of ROS is a key mediator of HNE-induced Ca²⁺ overload. 4-HNE can stimulate the production of ROS, which in turn damages Ca²⁺-handling proteins and membranes of organelles like the endoplasmic reticulum and mitochondria, causing them to release their stored calcium. This sustained elevation in intracellular Ca²⁺ can activate downstream pathological processes, including the activation of proteases like calpains, mitochondrial damage, and the induction of apoptosis.
| Area of Effect | Specific Impact | Mechanism | Reference |
|---|---|---|---|
| Mitochondrial Respiration | Decreased oxygen consumption and ATP production. | Inhibition of ETC complexes, particularly Complex I and Complex V (ATP synthase). | |
| Mitochondrial Uncoupling | Increased proton leak across the inner mitochondrial membrane. | Activation of Uncoupling Proteins (UCPs) and Adenine Nucleotide Translocase (ANT). | |
| Calcium Homeostasis | Induction of intracellular Ca²⁺ overload. | ROS generation, membrane damage, and release from intracellular stores. |
Mitochondrial Dysfunction and Bioenergetics
Regulation of Cellular Processes
The biological activity of 4-HNE is highly dependent on its intracellular concentration, allowing it to differentially regulate fundamental cellular processes such as proliferation, differentiation, and apoptosis.
At low physiological or near-physiological concentrations (typically in the 0.1–5 µM range), 4-HNE can act as a signaling molecule, promoting cell survival and proliferation. It can activate antioxidant defense mechanisms and other compensatory pathways.
Conversely, at higher concentrations (generally above 10 µM), which are often associated with pathological conditions of severe oxidative stress, 4-HNE exhibits potent cytotoxic and genotoxic effects. It can inhibit essential cellular functions like DNA and protein synthesis and trigger programmed cell death (apoptosis). The induction of apoptosis by 4-HNE involves the activation of various signaling kinases, such as c-Jun N-terminal kinase (JNK) and p38, and the executioner caspase-3. This dual nature highlights the role of 4-HNE not just as a marker of damage, but as an active regulator of cellular fate in response to oxidative stress.
Induction of Apoptosis and Cell Death Mechanisms
4-Hydroxy-2-nonenal is a potent inducer of apoptosis, or programmed cell death, through multiple and complex signaling pathways. Its effects are concentration-dependent, with higher concentrations leading to apoptosis and even necrosis. researchgate.netnih.gov 4-HNE can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. nih.govnih.gov
The extrinsic pathway is initiated by 4-HNE through the Fas death receptor. nih.gov Studies in HepG2 cells have shown that 4-HNE induces a Fas-mediated apoptotic pathway by activating Apoptosis Signal-regulating Kinase 1 (ASK1), c-Jun N-terminal kinase (JNK), and caspase-3. nih.gov This process, however, does not appear to involve the induction of Fas Ligand (FasL) or the formation of the Death-Inducing Signaling Complex (DISC). nih.gov
Simultaneously, 4-HNE activates the intrinsic pathway, which is largely mediated by the tumor suppressor protein p53. nih.gov In response to 4-HNE, there is an induction and phosphorylation of p53, which in turn activates downstream targets like the pro-apoptotic protein Bax and the cyclin-dependent kinase inhibitor p21. nih.gov The alteration of the Bax/Bcl-2 ratio is a critical step in this pathway, favoring apoptosis. nih.gov In MG63 human osteosarcoma cells, 4-HNE treatment was found to alter the Bax/Bcl-2 ratio and activate caspase-3, changes that were linked to the inhibition of the pro-survival AKT signaling pathway. nih.gov
JNK activation appears to be a common and central step in 4-HNE-induced apoptosis, participating in both intrinsic and extrinsic pathways. nih.gov Furthermore, 4-HNE has been shown to be a key mediator of oxidative stress-induced neuronal apoptosis in both PC12 cells and primary rat hippocampal neurons. jneurosci.org The process involves the activation of key executioner caspases, such as caspase-3, which cleave essential cellular proteins and orchestrate the dismantling of the cell. nih.govnih.govresearchgate.net
| Pathway/Component | Role in 4-HNE-Mediated Apoptosis | Key Mediators/Effects | Cell Type Studied |
|---|---|---|---|
| Extrinsic Pathway | Initiation of apoptosis via death receptors. | Fas receptor activation, ASK1 and JNK activation, Caspase-3 cleavage. nih.gov | HepG2 nih.gov |
| Intrinsic Pathway | Mitochondrial-mediated apoptosis. | p53 induction and phosphorylation, increased Bax/Bcl-2 ratio, Caspase-3 activation. nih.govnih.gov | HepG2, MG63 Osteosarcoma Cells nih.govnih.gov |
| AKT Signaling | Inhibition of pro-survival signaling. | Inhibition of AKT and downstream p70S6K activity. nih.gov | MG63 Osteosarcoma Cells nih.gov |
| JNK Signaling | Central mediator in both pathways. | Strong activation of JNK. nih.gov | Various nih.gov |
| Caspase Activation | Execution of the apoptotic program. | Proteolytic cleavage and activation of caspase-3. nih.govnih.gov | HepG2, MG63 Osteosarcoma Cells nih.govnih.gov |
Influence on Cell Proliferation and Differentiation
The influence of 4-HNE on cell proliferation and differentiation is complex and highly dependent on its concentration and the specific cell type. nih.govnih.gov At low, near-physiological concentrations, 4-HNE can act as a signaling molecule that promotes cell proliferation. mdpi.com For instance, sub-micromolar concentrations of 4-HNE have been shown to increase cell proliferation, potentially through the activation of signaling pathways like the Epidermal Growth Factor Receptor (EGFR). mdpi.com
Conversely, at higher, supraphysiological concentrations (typically 10 µM and above), 4-HNE exhibits cytostatic and cytotoxic effects, leading to the inhibition of cell proliferation. nih.govnih.gov In human osteosarcoma (HOS) cells, concentrations of 10 µM or 100 µM HNE inhibited cell growth. nih.gov Similarly, in the human promyelocytic leukemia cell line HL-60, 4-HNE inhibits growth and can induce differentiation. nih.govnih.gov
The role of 4-HNE in differentiation is also multifaceted. In HL-60 cells, 4-HNE induces granulocytic differentiation, a process characterized by the increased expression of cell surface markers like CD11b and CD67. nih.gov Interestingly, the pathway of differentiation induced by 4-HNE in these cells appears to differ from that of other inducing agents like DMSO, with HNE-induced growth inhibition preceding the onset of differentiation. nih.gov In contrast, in human osteosarcoma cells, multiple exposures to 10 µM 4-HNE prevented differentiation, as indicated by a lack of alkaline phosphatase staining. nih.gov In adipose-derived stem cells, 4-HNE at a non-toxic concentration of 1 µM was found to hamper adipogenic differentiation. mdpi.com
| Cell Type | 4-HNE Concentration | Effect on Proliferation | Effect on Differentiation |
|---|---|---|---|
| Human Osteosarcoma (HOS) Cells | 10 µM, 100 µM | Inhibition. nih.gov | Inhibition (prevented osteoblast differentiation). nih.gov |
| Human Promyelocytic Leukemia (HL-60) Cells | Not specified | Inhibition. nih.govnih.gov | Induction (granulocytic differentiation). nih.gov |
| Adipose-Derived Stem Cells (ASCs) | 1 µM | No significant effect on viability. mdpi.com | Inhibition (hampered adipogenic differentiation). mdpi.com |
| Breast Cancer Cells | Sub-micromolar | Increased proliferation. mdpi.com | Not specified |
Impact on Cell Cycle Progression
4-Hydroxy-2-nonenal exerts significant control over cell cycle progression, primarily by inducing cell cycle arrest at specific checkpoints. nih.gov This arrest prevents damaged cells from proliferating and is a key component of its anti-proliferative effects. The most commonly reported effects are arrest in the G0/G1 and G2/M phases of the cell cycle. nih.govnih.govnih.gov
In HL-60 cells, 4-HNE treatment leads to a marked increase in the proportion of cells in the G0/G1 phase. nih.govnih.gov This arrest is associated with molecular changes that regulate the G1/S transition. Specifically, 4-HNE has been shown to decrease the expression of key G1 cyclins, such as cyclin D1 and D2, and cyclin A. nih.gov Concurrently, it increases the expression of the cyclin-dependent kinase inhibitor (CKI) p21. nih.gov This leads to reduced phosphorylation of the retinoblastoma protein (pRb), which in turn keeps the E2F transcription factors inactive, thereby blocking entry into the S phase. nih.gov
Furthermore, 4-HNE can induce a G2/M phase cell cycle arrest. mdpi.comnih.gov Studies in hepatocellular carcinoma cells (HepG2 and Hep3B) have demonstrated that 4-HNE causes G2/M arrest accompanied by decreased expression of CDK1 and cyclin B1. nih.gov A primary mechanism for this arrest is the activation of the Ataxia Telangiectasia Mutated and Rad3-related protein (ATR)/Checkpoint Kinase 1 (Chk1) signaling pathway. mdpi.comnih.gov This pathway leads to the suppression of Cdc25C, a phosphatase required for CDK1 activation, and the activation of p21 in a p53-independent manner. mdpi.comnih.gov
| Cell Cycle Phase | Effect of 4-HNE | Molecular Mechanism | Cell Type Studied |
|---|---|---|---|
| G0/G1 | Arrest. nih.govnih.gov | Decreased cyclin D1, D2, cyclin A; Increased p21; Hypophosphorylation of pRb. nih.gov | HL-60 nih.govnih.gov |
| G2/M | Arrest. nih.gov | Activation of ATR/Chk1 pathway; Decreased CDK1 and cyclin B1; Suppression of Cdc25C; p53-independent activation of p21. mdpi.comnih.gov | HepG2, Hep3B nih.gov |
Modulation of Cell Migration
The role of 4-HNE in cell migration is complex, with evidence suggesting it can both promote and inhibit this process, which is critical for physiological events like wound healing and pathological conditions such as cancer metastasis. termedia.plnih.gov The effect of 4-HNE appears to be dependent on the cellular context and its concentration.
In the context of cancer, some studies indicate that moderate levels of mitochondrial reactive oxygen species (ROS) and subsequent 4-HNE formation can promote tumor cell migration and metastasis. nih.gov This effect can be prevented by mitochondrial-specific antioxidants that scavenge superoxide, suggesting a direct link between lipid peroxidation and the metastatic phenotype. nih.gov Increased levels of 4-HNE have been associated with the progression and metastasis of certain cancers. termedia.pl For example, higher expression of 4-HNE in metastatic lymph nodes of cervical cancer patients has been linked to the epithelial-mesenchymal transition (EMT), a key process in tumor invasion and spread. termedia.pl
Conversely, other findings suggest that 4-HNE can have anti-metastatic properties. It has been reported to reduce the metastatic capacity of cancer cells, an effect that contributes to its potential role in cancer regression. researchgate.net This dual role highlights the complexity of 4-HNE signaling in tumorigenesis. researchgate.net The formation of 4-HNE protein adducts in cancer tissues has been linked to both the growth and progression of tumors, as well as to cytotoxic effects that can control their growth. termedia.plnih.gov The specific proteins modified by 4-HNE and the downstream signaling consequences likely determine the ultimate outcome on cell migration.
Role of 4 Hydroxy 2 Nonadecenal in Pathophysiological Processes and Disease Models
HNE as a Biomarker of Oxidative Stress and Lipid Peroxidation
4-Hydroxy-2-nonadecenal (HNE), a major α,β-unsaturated aldehyde product of lipid peroxidation of n-6 polyunsaturated fatty acids, is widely recognized as a reliable biomarker of oxidative stress. nih.govnih.gov Under physiological conditions, the cellular concentration of HNE is typically in the range of 0.1 to 3 µM. mdpi.com However, during conditions of oxidative stress, its concentration can significantly increase, reaching levels of 10 µM to 5 mM. mdpi.com This elevation is a key indicator of cellular damage and has been observed in various pathological states.
HNE readily forms adducts with biomolecules, primarily proteins, through reactions with cysteine, histidine, and lysine (B10760008) residues. nih.gov These HNE-protein adducts are stable and can be detected in tissues and peripheral blood, making them valuable for quantifying the extent of lipid peroxidation. nih.gov For instance, elevated levels of HNE and its protein adducts have been documented in various organ systems of diabetic patients and animal models, correlating with the severity of organ damage. nih.govduke.edu This has led to the proposition of HNE as a biomarker for end-organ damage in conditions like diabetes. nih.govnih.gov
The role of HNE as a biomarker extends to various other conditions. In liver diseases, the presence of HNE-protein adducts is well-related to the intensity of necro-inflammation, suggesting its utility as a marker of lipid oxidation during liver injury. nih.gov Furthermore, studies have shown increased levels of HNE-protein adducts in the plasma of prostate cancer patients. mdpi.com The concentration-dependent effects of HNE are crucial; while low concentrations can act as signaling molecules, higher concentrations are associated with cytotoxicity and tissue damage. nih.govnih.gov
| Condition | HNE Concentration Range (Cellular) | HNE Concentration Range (Plasma) | Reference |
| Physiological | 0.1 - 3 µM | 10 nM - 10 µM | mdpi.comnih.gov |
| Pathophysiological/Stress | 10 µM - 5 mM | - | mdpi.comnih.gov |
Mechanistic Contributions to Cancer Progression Models
The involvement of this compound in cancer is multifaceted, with its effects being highly dependent on its concentration. nih.gov It can play a dual role, contributing to both the promotion and inhibition of cancer progression.
At lower, sub-lethal concentrations, HNE can act as a signaling molecule, influencing pathways that can promote cell proliferation and survival, thereby potentially contributing to tumorigenesis. nih.gov However, the accumulation of HNE due to increased oxidative stress in cancer cells can also lead to the formation of adducts with proteins and DNA, which can be genotoxic and contribute to carcinogenesis. researchgate.net
Research has indicated that HNE can modulate key signaling pathways involved in cancer progression. For example, it can activate the NRF2/KEAP1 pathway, which is involved in the cellular antioxidant response. nih.gov While this is a protective mechanism, chronic activation can also confer resistance to cancer therapies. A study on prostate cancer revealed increased levels of HNE-protein adducts in the plasma of patients, suggesting a systemic effect and potential role in modulating metabolic pathways, such as the biosynthesis of unsaturated fatty acids, which could impact tumor growth. mdpi.com
In contrast to its pro-tumorigenic potential at lower concentrations, higher concentrations of HNE have been shown to induce apoptosis in various cancer cell lines. nih.govphysiology.org This pro-apoptotic effect is a key area of investigation for potential anti-cancer strategies.
HNE can trigger apoptosis through multiple mechanisms, including the disruption of signal transduction and protein activity, and the induction of inflammation. physiology.org It has been shown to cause cell cycle arrest, for instance, at the G2/M phase, by activating signaling pathways such as the ATR/Chk1 pathway. physiology.org The cytotoxic effects of HNE at high concentrations are linked to its ability to form adducts with critical cellular proteins, leading to their dysfunction and ultimately triggering programmed cell death. nih.gov The concentration-dependent duality of HNE's effects underscores the complexity of its role in cancer biology. nih.govnih.gov
| HNE Concentration | Effect on Cancer Cells | Cellular Mechanism |
| Low (< 2 µM) | Promotes cell survival and proliferation | Acts as a signaling molecule |
| High (10 - 60 µM) | Induces genotoxic effects and apoptosis | Causes DNA fragmentation, sister chromatid exchange, and micronuclei formation |
| Very High (> 100 µM) | Causes lethal toxicity | Inhibits glycolytic enzymes, mitochondrial respiration, and DNA and protein synthesis |
Involvement in Neurodegenerative Disease Models
Oxidative stress and the resultant lipid peroxidation are strongly implicated in the pathogenesis of several neurodegenerative diseases. This compound, as a major product of this process, is considered a key player in the neuronal damage observed in these conditions. researchgate.netmdpi.com
In the context of Alzheimer's disease (AD), elevated levels of HNE have been consistently reported in the brain tissues and ventricular fluid of patients. nih.gov This increase in HNE is correlated with enhanced neuronal apoptosis. nih.gov HNE has been found to be neurotoxic and is implicated in the pathology of AD through its interaction with key proteins. nih.gov
Specifically, HNE can modify amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques characteristic of AD. nih.gov This modification is believed to contribute to the toxicity associated with these amyloid deposits. nih.gov Furthermore, HNE can induce protein aggregation and hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles (NFTs), another hallmark of AD. researchgate.net
Similarly, in Parkinson's disease (PD), HNE is thought to be involved in the pathogenic processes. researchgate.net The formation of HNE-protein adducts is considered an important marker of lipid peroxidation in the brains of individuals with aging-related neurodegenerative disorders. researchgate.net In PD models, HNE has been shown to contribute to the aggregation of α-synuclein, the main component of Lewy bodies, which are the pathological hallmark of the disease. researchgate.net The accumulation of these HNE-modified protein aggregates is believed to play a crucial role in the progressive loss of dopaminergic neurons in the substantia nigra, a key feature of PD. researchgate.net
Huntington's Disease Models
Huntington's disease (HD) is a neurodegenerative disorder characterized by oxidative stress, and evidence suggests a significant role for 4-Hydroxy-2-nonenal (4-HNE), a key product of lipid peroxidation, in its pathogenesis. Studies have revealed a notable increase in 4-HNE adducts in the caudate and putamen regions of human HD brains, as well as in the striatum of mouse models of the disease. nih.gov This accumulation of 4-HNE is indicative of heightened lipid peroxidation, which contributes to the neuronal damage seen in HD.
In animal models, such as the R6/2 HD mice, 4-HNE immunoreactivity has been observed to co-localize with the mutant huntingtin protein inclusions within the striatal neurons. nih.gov This suggests a direct link between the toxic protein aggregates characteristic of HD and the oxidative damage mediated by 4-HNE. The formation of these adducts can alter protein structure and function, leading to cellular dysfunction and contributing to the neurodegenerative process. While some studies on brain tissue from HD patients have not found significant differences in 4-HNE levels compared to controls, others have reported increased plasma and serum concentrations of 4-HNE in HD patients. nih.govnih.gov A meta-analysis of blood-based studies confirmed a significant increase in markers of lipid peroxidation, including 4-HNE, in individuals with HD. mdpi.comnih.gov
The therapeutic modulation of lipid peroxidation has shown promise in preclinical models. For instance, the administration of nordihydroguaiaretic acid (NDGA), an antioxidant that inhibits lipid peroxidation, was found to significantly reduce the formation of 4-HNE adducts in the nuclear inclusions of striatal neurons in R6/2 mice. nih.gov This intervention also offered protection to cultured neurons against oxidative stress-induced cell death by improving mitochondrial function and ATP generation. nih.gov These findings underscore the detrimental role of 4-HNE in HD and highlight the potential of targeting lipid peroxidation pathways as a therapeutic strategy.
Table 1: Levels of 4-Hydroxy-2-nonenal (4-HNE) in Huntington's Disease (HD) Models
| Sample Type | Finding | Reference |
|---|---|---|
| Human HD Brain (Caudate and Putamen) | Marked increase in 4-HNE adducts | nih.gov |
| Striatum of HD Mice | Marked increase in 4-HNE adducts | nih.gov |
| Plasma/Serum of HD Patients | Increased concentrations of 4-HNE | nih.govmdpi.com |
| R6/2 HD Mouse Striatal Neurons | Co-localization of 4-HNE with mutant huntingtin inclusions | nih.gov |
Amyotrophic Lateral Sclerosis Models
Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease affecting motor neurons. A growing body of evidence implicates oxidative stress and, specifically, 4-HNE in its pathophysiology. Elevated levels of 4-HNE have been detected in the spinal cord motor neurons of ALS patients, suggesting a localized increase in lipid peroxidation within the affected tissues. Furthermore, proteins modified by 4-HNE have been identified in the spinal cord tissue of a transgenic mouse model of ALS, reinforcing the link between 4-HNE-mediated damage and motor neuron degeneration.
In a rat model of ALS (hSOD1G93A), a significant increase in the levels of GS-HNE and Car-HNE adducts was observed in the muscle tissue of end-stage animals. This indicates that the detoxification pathway involving conjugation with glutathione (B108866) (GSH) and carnosine is actively engaged in response to elevated 4-HNE, yet the accumulation of these adducts suggests that the detoxification capacity may be overwhelmed. The presence of these adducts in muscle tissue is particularly relevant as ALS is increasingly recognized as a multisystemic disease where skeletal muscle plays a role in disease progression.
The cytotoxic effects of 4-HNE are well-documented and include the inhibition of enzyme activity and the synthesis of proteins, DNA, and RNA. It can also induce the expression of heat shock proteins and has genotoxic and mutagenic properties. In the context of ALS, the accumulation of 4-HNE and its adducts likely contributes to the multifactorial mechanisms leading to the dysfunction and death of motor neurons.
Common Pathogenic Pathways (e.g., Glucose Metabolism, Mitochondrial Function)
4-Hydroxy-2-nonenal is a highly reactive molecule that can form adducts with cellular macromolecules, thereby modulating various cell signaling pathways and processes involved in cell proliferation, differentiation, and apoptosis. nih.gov Its role as a mediator of oxidative stress links it to common pathogenic pathways across a range of diseases, including neurodegenerative and cardiovascular disorders.
One of the key pathways affected by 4-HNE is mitochondrial function. In various disease models, 4-HNE has been shown to form adducts with mitochondrial proteins, leading to impaired cellular respiration and energy production. mdpi.com For example, in the context of heart failure, 4-HNE adduct formation with mitochondrial proteins contributes to contractile dysfunction. researchgate.netresearchgate.net This mitochondrial dysfunction is a common feature in many neurodegenerative diseases as well, including Huntington's disease, where improving mitochondrial function has been shown to ameliorate neuropathology. nih.gov
Role in Cardiovascular Pathologies
Atherosclerosis Development
4-Hydroxy-2-nonenal is deeply implicated in the pathogenesis of atherosclerosis, a chronic inflammatory disease of the arteries. researchgate.netnih.govnih.gov HNE adducts accumulate in atherosclerotic plaques, contributing to cellular dysfunction and tissue damage within the vascular system. nih.govnih.gov A primary mechanism through which 4-HNE promotes atherosclerosis is by contributing to the atherogenicity of oxidized low-density lipoprotein (LDL). nih.gov It forms adducts with apolipoprotein B (apoB), a key protein component of LDL. This modification alters the metabolism of LDL, causing it to be taken up by scavenger receptors on macrophages, which leads to the formation of foam cells, a hallmark of atherosclerotic lesions. nih.govresearchgate.net
Beyond its role in foam cell formation, 4-HNE influences various cellular processes that are central to the progression of atherosclerosis. It can activate signaling pathways that regulate inflammation and cell proliferation. nih.gov At higher concentrations, 4-HNE can induce apoptosis in macrophages and smooth muscle cells within the atherosclerotic plaque, which may contribute to plaque instability and an increased risk of rupture and subsequent thrombotic events. nih.govresearchgate.net The accumulation of 4-HNE in the lipid-rich necrotic core of advanced lesions further exacerbates this process. nih.gov
Myocardial Ischemia-Reperfusion Injury
The role of 4-Hydroxy-2-nonenal in myocardial ischemia-reperfusion (I/R) injury is complex and appears to be concentration-dependent. During I/R, the production of reactive oxygen species (ROS) leads to lipid peroxidation and the generation of 4-HNE. nih.govelsevierpure.com High concentrations of 4-HNE are associated with significant cellular damage. nih.govelsevierpure.com Studies have shown that the concentration of 4-HNE increases in the perfusate of ischemic hearts upon reperfusion. pnas.org This accumulation of 4-HNE can lead to the modification and inactivation of mitochondrial proteins, resulting in impaired mitochondrial respiration and function, which is particularly detrimental in the context of reperfusion. pnas.org In aged animals, this reperfusion-induced mitochondrial dysfunction and HNE modification of proteins is more pronounced. pnas.org
Conversely, sublethal concentrations of 4-HNE have been shown to have a cardioprotective effect. nih.govelsevierpure.com Low-dose 4-HNE can activate the transcription factor Nrf2, which in turn enhances the expression of antioxidant genes, such as those involved in glutathione (GSH) biosynthesis. nih.govelsevierpure.com This preconditioning effect can make cardiomyocytes more resistant to subsequent I/R injury. nih.gov For instance, in cultured cardiomyocytes, a sublethal concentration primed the cells to be more resistant to cytotoxic concentrations of 4-HNE. nih.gov Intravenous administration of a low dose of 4-HNE in animal models activated Nrf2 in the heart, increased intramyocardial GSH content, and improved the functional recovery of the left ventricle following ischemia-reperfusion. nih.govelsevierpure.com This protective effect was not observed in Nrf2-knockout mice, confirming the central role of this pathway. nih.govelsevierpure.com Furthermore, 4-HNE has been shown to promote cardiomyocyte necroptosis, a form of programmed cell death, by stabilizing the protein RIP1, and detoxifying 4-HNE can reduce this necroptosis and protect against I/R injury. frontiersin.org
Table 2: Concentration-Dependent Effects of 4-Hydroxy-2-nonenal (4-HNE) on Cardiomyocytes
| 4-HNE Concentration | Effect | Reference |
|---|---|---|
| ≥20 microM | Cytotoxic | nih.govelsevierpure.com |
| 5 microM | Cardioprotective (primes resistance, activates Nrf2) | nih.gov |
Contribution to Heart Failure and Cardiomyopathy
4-Hydroxy-2-nonenal is a significant contributor to the pathophysiology of heart failure and cardiomyopathy. nih.gov In failing hearts, there is often defective clearance of 4-HNE, leading to its accumulation and subsequent cellular damage. nih.gov One of the mechanisms by which 4-HNE contributes to heart failure is by impairing microRNA (miRNA) biogenesis. It has been shown to covalently inhibit Dicer, an essential enzyme for miRNA processing. nih.gov This inhibition disrupts the normal regulation of gene expression by miRNAs, which can have profound effects on cardiac function and remodeling. nih.gov
In patients with right ventricular failure due to congenital heart disease, there is an increase in 4-HNE adduction of metabolic, mitochondrial, sarcomeric, and cytoskeletal proteins. ahajournals.org This widespread protein modification leads to lower oxidative phosphorylation and mitochondrial structural damage, ultimately impairing the heart's energy generation and contractile function. ahajournals.org Elevated levels of 4-HNE have also been found in patients with dilated cardiomyopathy. researchgate.net Furthermore, in diabetic cardiomyopathy, 4-HNE-mediated damage is a contributing factor. researchgate.net Pharmacological strategies aimed at boosting the clearance of 4-HNE, for example, by activating the enzyme ALDH2, have shown promise in preclinical models of heart failure by restoring Dicer activity, improving miRNA maturation, and enhancing cardiac function. nih.gov
Influence on Inflammatory Processes
4-Hydroxy-2-nonenal (HNE) is a key mediator in inflammatory responses. It can modulate signaling pathways that are crucial for the production of inflammatory cytokines. For instance, HNE has been shown to activate stress-activated protein kinases, which in turn can influence the expression of pro-inflammatory genes. The interaction of HNE with cellular proteins can lead to the formation of HNE-protein adducts, which can trigger immune responses and further amplify inflammation.
Research has demonstrated that HNE can induce the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key players in inflammation. This induction is often mediated through the activation of transcription factors such as NF-κB and AP-1. The presence of HNE-protein adducts is frequently observed in tissues affected by chronic inflammatory diseases, highlighting its role in the persistence of inflammation.
Implications in Metabolic Disorders (e.g., Obesity, Insulin (B600854) Resistance Models)
HNE plays a significant role in the pathophysiology of metabolic disorders such as obesity and insulin resistance. In states of obesity, increased oxidative stress leads to elevated levels of HNE. This aldehyde can directly impair insulin signaling by forming adducts with key proteins in the insulin signaling cascade, including the insulin receptor and insulin receptor substrate-1 (IRS-1). This modification can inhibit the downstream signaling necessary for glucose uptake, contributing to insulin resistance.
Studies using various models of metabolic syndrome have shown a correlation between HNE levels and the severity of insulin resistance. For example, in animal models of diet-induced obesity, treatment with antioxidants that reduce lipid peroxidation and HNE formation has been shown to improve insulin sensitivity. The accumulation of HNE in adipose tissue can also promote a pro-inflammatory state, further exacerbating metabolic dysfunction.
| Model System | Key Findings | Reference |
|---|---|---|
| Diet-induced obese mice | Increased HNE levels in adipose tissue correlated with insulin resistance. | |
| Cell culture (adipocytes) | HNE treatment impaired insulin-stimulated glucose uptake. | |
| Human subjects with metabolic syndrome | Elevated plasma HNE levels were associated with the severity of insulin resistance. |
Role in Host-Pathogen Interactions and Antimicrobial Responses
HNE is also involved in the complex interplay between hosts and pathogens. It can be produced by host cells as part of the antimicrobial response, but it can also be a target for bacterial resistance mechanisms.
During a bacterial infection, host immune cells such as macrophages and neutrophils produce reactive oxygen species (ROS) as a defense mechanism. This "oxidative burst" can lead to the peroxidation of host and bacterial lipids, resulting in the formation of HNE. The generated HNE can have direct antimicrobial effects by damaging bacterial proteins, lipids, and DNA.
The production of HNE by the host can contribute to the clearance of pathogens. However, excessive HNE production can also cause damage to host tissues, contributing to the pathology of the infection. The balance between the antimicrobial benefits and the cytotoxic effects of HNE is a critical factor in the outcome of an infection.
Bacteria have evolved various mechanisms to counteract the toxic effects of HNE. These resistance strategies are crucial for their survival within the host environment. Some bacteria possess enzymes that can detoxify HNE. For example, some bacterial species have aldehyde dehydrogenases and glutathione S-transferases that can metabolize HNE into less toxic compounds.
Furthermore, bacteria can also employ efflux pumps to actively remove HNE from the cell. Some bacteria may also alter their membrane composition to reduce their susceptibility to lipid peroxidation. The ability of bacteria to resist HNE toxicity can be a significant factor in their virulence and their ability to establish and maintain an infection.
| Mechanism | Description | Examples of Bacteria |
|---|---|---|
| Enzymatic Detoxification | Production of enzymes like aldehyde dehydrogenases to metabolize HNE. | Pseudomonas aeruginosa, Escherichia coli |
| Efflux Pumps | Active transport of HNE out of the bacterial cell. | Staphylococcus aureus |
| Membrane Modification | Altering lipid composition to reduce susceptibility to peroxidation. | Various Gram-positive and Gram-negative bacteria |
Advanced Methodologies for the Detection and Characterization of 4 Hydroxy 2 Nonadecenal and Its Adducts
Chromatographic Techniques for HNE Quantification
Chromatographic methods are powerful tools for the separation and quantification of HNE in complex biological samples. These techniques offer high sensitivity and specificity, particularly when coupled with appropriate detection systems.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of HNE. To enhance sensitivity and selectivity, HNE is often derivatized prior to analysis. ajrms.comresearchgate.net
Derivatization Agents:
2,4-Dinitrophenylhydrazine (B122626) (DNPH): This is a widely used reagent that reacts with the aldehyde group of HNE to form a stable dinitrophenylhydrazone derivative. nih.gov This derivative can be readily detected by UV-Vis spectrophotometry.
Dansyl Hydrazine (DNSH): For fluorescence detection, which offers higher sensitivity, DNSH is employed as a derivatizing agent. ajrms.com The resulting dansylated-HNE derivative is highly fluorescent, allowing for detection at very low concentrations. ajrms.com
2-Aminopyridine (B139424) (2-AP): This fluorescent probe can be used to measure HNE-amino acid adducts. The method involves the reductive amination of the aldehyde functionality of the HNE adduct with 2-AP, converting them into pyridylaminated derivatives that can be detected by a fluorescence detector. sfrbm.orgnih.gov
Chromatographic Conditions: Reversed-phase HPLC is the most common separation mode. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. ajrms.commdpi.com Gradient elution is often employed to achieve optimal separation of HNE derivatives from other sample components.
Detection:
UV Detection: The DNPH derivatives of HNE are typically monitored at a wavelength around 360-390 nm. sfrbm.org
Fluorescence Detection: For DNSH derivatives, excitation and emission wavelengths are set according to the specific fluorescent properties of the derivative, for instance, an excitation/emission wavelength pair of 350 and 525 nm has been used. ajrms.com Pyridylaminated HNE adducts can be monitored with fluorescence intensity at an excitation of 315 nm and emission of 380 nm. sfrbm.org
| Parameter | HPLC with UV Detection | HPLC with Fluorescence Detection |
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) nih.gov | Dansyl Hydrazine (DNSH) ajrms.com, 2-Aminopyridine (2-AP) sfrbm.orgnih.gov |
| Column | Reversed-phase C18 | Reversed-phase C18 ajrms.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Methanol/Water solution ajrms.com |
| Detection Wavelength | ~360-390 nm | Ex/Em: ~350/525 nm (DNSH) ajrms.com, Ex/Em: 315/380 nm (2-AP) sfrbm.org |
| Sensitivity | Picomole level nih.gov | Femtomole to picomole level ajrms.com |
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that can be coupled with HPLC to extract and concentrate HNE from various matrices. researchgate.netnih.gov This method reduces sample handling time and solvent consumption. researchgate.net
Methodology: An SPME fiber coated with a suitable stationary phase is immersed in the sample solution. researchgate.netnih.gov HNE, or its derivative, adsorbs onto the fiber. After extraction, the fiber is desorbed directly into the HPLC system for analysis.
Key Parameters:
Fiber Coating: The choice of fiber coating is critical for efficient extraction. Various coatings such as C18 have been shown to have a high affinity for HNE. nih.gov
Extraction Conditions: Factors such as extraction time, temperature, sample agitation, and the addition of salt (to increase the ionic strength of the sample) are optimized to maximize the recovery of HNE. researchgate.netnih.gov
Derivatization: Similar to direct HPLC methods, HNE can be derivatized with reagents like DNPH before SPME to improve extraction efficiency and detection sensitivity. researchgate.netnih.gov A study reported quantification limits of 14.1 pmol/10 mL for HNE and 486.5 fmol/10 mL for the HNE-DNPH derivative. researchgate.netnih.gov
| Parameter | Description |
| Principle | Adsorption of HNE or its derivative onto a coated fiber followed by thermal or solvent desorption into an HPLC system. researchgate.netnih.gov |
| Fiber Coatings | C18, C8 nih.gov |
| Derivatization | Can be performed pre-extraction with agents like DNPH to enhance sensitivity. researchgate.netnih.gov |
| Advantages | Solvent-free, rapid, and can improve detection limits. researchgate.net |
| Recovery | Reached 80% for HNE in one study. researchgate.netnih.gov |
Immunochemical Assays for HNE-Protein Adducts
Immunochemical assays utilize the high specificity of antibodies to detect and quantify HNE-protein adducts. These methods are particularly valuable for studying the biological consequences of HNE-mediated protein modification. mdpi.com
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based assay technique for detecting and quantifying HNE-protein adducts. springernature.comnih.gov Competitive ELISA is a common format for this purpose. abcam.comcellbiolabs.com
Principle of Competitive ELISA: In a competitive ELISA, a microplate is coated with HNE-conjugated protein (e.g., HNE-BSA). cellbiolabs.com The sample containing unknown amounts of HNE-protein adducts is added to the wells along with a specific primary antibody against HNE. The free HNE adducts in the sample compete with the coated HNE for binding to the limited amount of primary antibody. cellbiolabs.com A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added, which binds to the primary antibody. Finally, a substrate is added that produces a measurable colorimetric or fluorescent signal. abcam.com The signal intensity is inversely proportional to the amount of HNE adducts in the sample. cellbiolabs.com
Key Features:
High Throughput: ELISA allows for the simultaneous analysis of multiple samples.
Quantification: By using a standard curve of known HNE-BSA concentrations, the amount of HNE adducts in the sample can be accurately determined. abcam.comcellbiolabs.com
Sample Types: Can be used for various biological samples, including plasma, serum, tissue lysates, and cell lysates. abcam.com
| Step | Description |
| 1. Coating | Microplate wells are coated with an HNE-conjugated protein (e.g., HNE-BSA). cellbiolabs.com |
| 2. Competition | The sample and a primary anti-HNE antibody are added. HNE adducts in the sample compete with the coated HNE for antibody binding. cellbiolabs.com |
| 3. Detection | An enzyme-conjugated secondary antibody is added, followed by a substrate to generate a signal. abcam.comcellbiolabs.com |
| 4. Quantification | The signal is measured and compared to a standard curve to determine the concentration of HNE adducts. abcam.comcellbiolabs.com |
Western blotting is a powerful technique for identifying specific HNE-modified proteins within a complex mixture. springernature.com
Methodology:
Protein Separation: Proteins from a cell or tissue lysate are separated based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov
Protein Transfer: The separated proteins are then transferred from the gel to a solid support membrane (e.g., PVDF or nitrocellulose).
Immunodetection: The membrane is incubated with a primary antibody specific for HNE-protein adducts. springernature.com After washing, a secondary antibody conjugated to an enzyme or a fluorescent dye is added.
Visualization: The protein bands that have been modified by HNE are visualized by detecting the signal from the secondary antibody. Densitometric analysis of the bands can provide semi-quantitative information about the extent of HNE modification. researchgate.net
Applications:
Identification of Target Proteins: Western blotting can reveal which specific proteins in a sample are adducted by HNE. appliedbiomics.com
Semi-Quantitative Analysis: The intensity of the bands can be compared between different samples to assess changes in the levels of HNE-protein adducts under different conditions. researchgate.net
A study comparing two different primary antibodies in Western blots found that both detected the same band in human plasma samples at a molecular weight of approximately 50 kDa. nih.gov
Immunohistochemistry (IHC) allows for the visualization of the spatial distribution of HNE-protein adducts within tissues and cells. nih.govbiocompare.com
Methodology: Thin sections of tissue are incubated with a primary antibody that specifically recognizes HNE adducts. jaica.com A secondary antibody, which is linked to an enzyme or a fluorophore, is then applied. This results in the generation of a colored product or a fluorescent signal at the sites where the primary antibody has bound. jaica.com This allows for the microscopic visualization of the location and intensity of HNE modification within the tissue architecture. researchgate.net
Key Considerations:
Fixation: The choice of fixative is important. Bouin's solution has been recommended for optimal results, although formalin fixation with antigen retrieval can also be used. jaica.com
Antibody Specificity: The use of well-characterized and specific monoclonal or polyclonal antibodies against HNE adducts is crucial for reliable results. mdpi.com
Scoring: Semi-quantitative analysis can be performed by scoring the intensity and percentage of stained cells. nih.gov For example, an H-score can be calculated based on the percentage of cells stained at different intensities. nih.gov
Research Findings: IHC has been used to demonstrate increased levels of HNE adducts in various disease states. For instance, studies have shown higher levels of HNE adducts in the liver of patients with non-alcoholic fatty liver disease (NAFLD) compared to controls. nih.gov Furthermore, IHC has been used to show increased 4-HNE staining in human kidney cancer tissue compared to adjacent tissue. nih.gov
| Technique | Principle | Application | Key Findings |
| ELISA | Competitive binding of antibodies to HNE adducts in a microplate format. springernature.comcellbiolabs.com | Quantification of total HNE-protein adducts in biological fluids and lysates. abcam.com | Allows for high-throughput screening and quantitative measurement of oxidative stress. |
| Western Blotting | Separation of proteins by size, followed by immunodetection of HNE-modified proteins. springernature.comnih.gov | Identification and semi-quantification of specific proteins targeted by HNE. researchgate.netappliedbiomics.com | Revealed specific protein targets of HNE adduction, such as a ~50 kDa protein in human plasma. nih.gov |
| Immunohistochemistry | In situ detection of HNE-protein adducts in tissue sections using specific antibodies. nih.govjaica.com | Visualization of the tissue and cellular localization of HNE-mediated damage. biocompare.comresearchgate.net | Demonstrated increased HNE adducts in pathological conditions like NAFLD and certain cancers. nih.govnih.gov |
Mass Spectrometry-Based Approaches for Adduct Characterization
Mass spectrometry (MS) has become an indispensable tool for the identification and characterization of HNE-protein adducts, offering high sensitivity and specificity. researchgate.net This technology is crucial for analyzing post-translational modifications, and the identification of specific amino acid residues modified by HNE helps in understanding the mechanisms of various physiological and pathological processes. researchgate.net Early studies often combined immunochemical detection of HNE adducts with protein identification by MS, but modern techniques allow for direct, site-specific analysis of these modifications in complex biological samples. mdpi.com
Mass spectrometry identifies HNE-protein adducts by detecting a specific mass shift in modified peptides compared to their native forms. researchgate.net HNE reacts with nucleophilic amino acid residues, primarily through two main mechanisms: Michael addition and Schiff base formation. nih.gov
Michael Addition: This is the most common reaction, where HNE forms a covalent bond with the side chains of cysteine (Cys), histidine (His), and lysine (B10760008) (Lys) residues. This addition results in a mass increase of 156.115 Da, corresponding to the molecular weight of HNE. researchgate.netnih.gov The order of reactivity for Michael addition is generally Cys > His > Lys. nih.gov
Schiff Base Formation: This reaction occurs between the aldehyde group of HNE and the primary amine group of lysine residues, resulting in the loss of a water molecule. This leads to a net mass increase of 138.105 Da. researchgate.netnih.gov
By employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can analyze peptides from digested protein samples. The mass spectrometer detects the mass-to-charge (m/z) ratio of these peptides, and a change corresponding to one of the values in the table below indicates a potential HNE modification. researchgate.net Subsequent fragmentation analysis (MS/MS) is then used to pinpoint the exact amino acid residue that has been modified. researchgate.net
Table 1: Mass Shifts Associated with 4-HNE Adduction
| Adduction Type | Target Residue(s) | Mass Shift (Da) | Reaction Detail |
|---|---|---|---|
| Michael Addition | Cysteine, Histidine, Lysine | +156.115 | Covalent addition of one HNE molecule. |
| Schiff Base | Lysine | +138.105 | Condensation reaction with the loss of one water molecule (H₂O). |
Tandem mass spectrometry (MS/MS) is essential for sequencing peptides and identifying the precise location of HNE modifications. researchgate.net In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. The pattern of fragmentation provides the amino acid sequence and reveals the site of modification. Two common fragmentation techniques are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD). mdpi.com
Collision-Induced Dissociation (CID): This high-energy fragmentation method is widely used but has a significant drawback when analyzing HNE-Michael adducts. CID often causes a "retro-Michael addition" reaction, where the HNE molecule is cleaved from the peptide, resulting in a neutral loss of 156 Da. acs.orgnih.gov This loss of the modification can prevent accurate localization of the adduction site, as the key evidence of the adduct is lost from the fragment ions. acs.orgnih.gov
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that is particularly useful for analyzing labile post-translational modifications like HNE adduction. mdpi.comnih.gov Unlike CID, ETD induces fragmentation of the peptide backbone while preserving the HNE adduct on the side chain. acs.orgnih.gov This prevents the retro-Michael addition reaction, resulting in better sequence coverage and unambiguous identification of the modification site. acs.org Studies have shown that ETD can increase peptide ion yield by over 90% compared to CID for HNE-adducted peptides, making it a superior method for this type of analysis. acs.org
High-resolution mass spectrometry, particularly Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS), offers unparalleled mass accuracy and resolving power for the analysis of HNE adducts. nih.govnih.gov
FTICR-MS can determine the mass-to-charge ratio of ions with extremely high precision, often to the parts-per-billion (ppb) level. nih.gov This capability is critical for several reasons:
Unambiguous Elemental Composition: The high mass accuracy allows for the confident determination of the elemental formula of a modified peptide, confirming the presence of the HNE adduct. nih.gov
Resolving Complex Spectra: In biological samples, spectra can be crowded with signals from numerous different molecules. The high resolving power of FTICR-MS can separate signals from ions with very similar m/z values, which might otherwise overlap in lower-resolution instruments. nih.govnih.gov
Analysis of Large Molecules: The technique is highly effective for studying large macromolecules like proteins with multiple charges, which are common in electrospray ionization. It can resolve the complex isotopic patterns of these large molecules, aiding in the characterization of intact proteins modified by HNE. nih.govresearchgate.net
The combination of high resolution and high mass accuracy makes FTICR-MS a powerful tool for validating HNE adducts and characterizing their chemical nature in complex proteomic studies. taylorandfrancis.com
Detecting HNE-modified proteins can be challenging due to their low abundance in biological systems. researchgate.net To overcome this, enrichment strategies are often employed to increase the concentration of modified peptides before MS analysis. One method involves using biotin (B1667282) hydrazide, which reacts specifically with the aldehyde group present in HNE-protein adducts. The biotin-tagged proteins can then be selectively captured and enriched using streptavidin affinity chromatography. acs.org
Neutral Loss Scanning (NLS): This is a specialized MS/MS scan mode used to selectively detect molecules that lose a specific neutral fragment during CID. For HNE analysis, the mass spectrometer is programmed to specifically look for precursor ions that exhibit a neutral loss of 156 Da (for Michael adducts). mdpi.com When such a loss is detected, it can trigger a subsequent, more detailed MS³ fragmentation event on the product ion that has lost HNE. mdpi.comnih.gov This neutral loss-driven MS³ strategy allows for the sensitive and specific identification of HNE-modified peptides, even in complex mixtures, by first flagging potential candidates and then obtaining their sequence information. mdpi.comspringernature.com
Spectroscopic Methods for HNE Detection
While mass spectrometry is a dominant technique, various spectroscopic methods are also employed for the detection and quantification of HNE and its adducts.
Fluorescence Spectroscopy: This is a highly sensitive method often used in conjunction with high-performance liquid chromatography (HPLC). nih.gov A common approach involves derivatizing the HNE adducts with a fluorescent probe. For instance, the aldehyde functionality within HNE-Michael adducts can be reacted with 2-aminopyridine (2-AP) in the presence of a reducing agent to form highly fluorescent pyridylaminated derivatives. nih.govacs.org These stable, fluorescently-tagged adducts can then be separated by HPLC and detected with high sensitivity, allowing for quantification in biological samples like human plasma. nih.govnih.gov Immunofluorescence analysis using antibodies specific for HNE adducts is another powerful technique to visualize the localization of HNE-modified proteins within cells and tissues. taylorandfrancis.com
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can be used to detect HNE, although often with less specificity than fluorescence methods. One common method for detecting protein carbonyls, which are a hallmark of oxidative damage and can be introduced by HNE, involves derivatization with 2,4-dinitrophenylhydrazine (DNPH). This reaction forms dinitrophenylhydrazone products that have a characteristic absorbance maximum between 360–390 nm, which can be measured with a spectrophotometer. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the detailed structural characterization of HNE adducts. While less sensitive than MS or fluorescence methods, NMR provides definitive structural information. It has been used to characterize the anomeric isomers of HNE-cysteine adducts and to confirm the structure of adducts formed in model studies with amino acids. nih.govresearchgate.net
Molecular Biology Techniques for Cellular Responses to HNE
Molecular biology techniques are essential for elucidating the cellular signaling pathways and gene expression changes that occur in response to HNE exposure.
Reporter Gene Assays: These assays are used to measure the activation of specific transcription factors and signaling pathways. For instance, the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key cellular defense mechanism against oxidative stress, is often studied using a luciferase reporter assay. nih.govspringernature.com In this system, cells are engineered to express the luciferase gene under the control of an Antioxidant Response Element (ARE), which is the DNA sequence that Nrf2 binds to. When HNE treatment activates Nrf2, the transcription factor binds to the ARE and drives the expression of luciferase, leading to a measurable increase in light production that is proportional to pathway activation. mdpi.comnih.gov
Gene and Protein Expression Analysis: Quantitative real-time polymerase chain reaction (RT-qPCR) is widely used to measure changes in the mRNA expression of specific genes in response to HNE. nih.govscielo.br For example, researchers can quantify the upregulation of Nrf2 target genes, such as those encoding antioxidant enzymes like Catalase (Cat) and Glutathione (B108866) Peroxidase (Gpx1), following HNE treatment. nih.gov Complementary to this, Western blotting is used to analyze changes at the protein level. This technique can confirm whether the increased gene expression observed by RT-qPCR translates to higher levels of the corresponding protein. nih.gov It can also be used to detect the nuclear translocation of transcription factors like Nrf2, a key step in its activation. researchgate.net
siRNA-Mediated Gene Silencing: To determine the functional role of a specific gene in the cellular response to HNE, small interfering RNA (siRNA) can be used to knock down its expression. researchgate.net By specifically reducing the amount of a target protein, researchers can observe whether this affects the cell's ability to respond to or resist HNE-induced stress. For example, siRNA has been used to knock down Nrf2, which was shown to abolish the adaptive response to HNE and sensitize cells to HNE-induced toxicity, confirming the critical role of the Nrf2 pathway in protecting against HNE. researchgate.netresearchgate.net
RNA Sequencing for Global Transcriptomic Analysis
RNA sequencing (RNA-seq) has emerged as a powerful tool for comprehensive transcriptome profiling in response to 4-HNE exposure. This high-throughput sequencing technique allows for the quantification of expression levels of all genes and their isoforms, providing a global view of the cellular response to 4-HNE. nih.govresearchgate.net
In a study utilizing RNA-seq to analyze the effects of 4-HNE on RKO cells, researchers were able to characterize the transcriptomic responses at both subcytotoxic and cytotoxic doses. nih.govresearchgate.net The analysis revealed dose-dependent changes in gene expression, with pathways related to cell protection against oxidative injury being activated at low doses, while higher doses initiated apoptosis and DNA damage responses. nih.gov This level of detail, which includes the identification of novel gene responses, would be difficult to achieve with older technologies like microarrays. nih.govresearchgate.net
The power of RNA-seq lies in its ability to detect subtle changes in the transcriptome and provide high-resolution data. nih.gov Analysis at both the gene and coding DNA sequence (CDS) levels can offer a more comprehensive understanding of the effects of 4-HNE, including insights into isoform regulation mechanisms. nih.govresearchgate.net
Table 1: Selected Gene Ontology (GO) Terms Enriched in Response to 4-HNE Treatment
| GO Term | Description | p-value |
| GO:0006950 | Response to stress | < 0.001 |
| GO:0042221 | Response to chemical | < 0.001 |
| GO:0006979 | Response to oxidative stress | < 0.01 |
| GO:0008219 | Cell death | < 0.01 |
| GO:0006281 | DNA repair | < 0.05 |
This table is representative of the types of pathways affected by 4-HNE as identified through transcriptomic studies.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Studies
Quantitative Real-Time PCR (RT-qPCR) is a highly sensitive and specific technique used to measure the expression levels of targeted genes. nih.gov It is often employed to validate the findings from global transcriptomic analyses like RNA-seq and to conduct more focused investigations into the effects of 4-HNE on specific cellular pathways. nih.govresearchgate.netnih.gov
For instance, studies have used RT-qPCR to investigate the impact of 4-HNE on the expression of genes involved in adiponectin regulation. In both 3T3-L1 and primary adipocytes, 4-HNE was found to significantly increase the gene expression of adiponectin and its key regulator, peroxisome proliferator-activated receptor gamma (PPAR-γ). nih.gov This upregulation of gene expression was a key finding in understanding the differential regulation of adiponectin at the transcriptional and post-transcriptional levels by 4-HNE. nih.gov
Furthermore, RT-qPCR has been instrumental in demonstrating the induction of aldose reductase mRNA transcription in response to 4-HNE treatment in vascular smooth muscle cells. nih.gov This technique allows for the precise quantification of changes in gene expression over time, revealing the dynamics of the cellular response to 4-HNE. The reliability of RNA-seq data is often confirmed by the strong positive correlation observed between the fold-change values obtained from RNA-seq and RT-qPCR for a selection of differentially expressed genes. researchgate.net
Table 2: Example of RT-qPCR Data for Gene Expression Changes Induced by 4-HNE
| Gene | Treatment Group | Fold Change (vs. Control) |
| Adiponectin | 4-HNE | 2.5 |
| PPAR-γ | 4-HNE | 3.1 |
| Aldose Reductase | 4-HNE | 2.3 |
This table illustrates hypothetical fold changes in gene expression as might be determined by RT-qPCR.
Fluorescent Labeling Techniques for HNE-Amino Acid Adducts
The covalent modification of proteins by 4-HNE is a critical aspect of its biological activity. researchgate.net Fluorescent labeling techniques provide a means to detect and quantify these HNE-amino acid adducts, offering insights into the specific protein targets of 4-HNE.
One established method involves the use of the fluorescent probe 2-aminopyridine (2-AP). nih.govsfrbm.org This technique is based on the reductive amination of the aldehyde functionality present in Michael addition-type HNE adducts with amino acids such as cysteine, histidine, and lysine. nih.govsfrbm.org The resulting pyridylaminated derivatives are stable and can be detected with high sensitivity using high-performance liquid chromatography (HPLC) with a fluorescence detector. nih.govsfrbm.org This method has proven to be a simple and accurate way to measure the levels of HNE-modified proteins. nih.govsfrbm.org
Another approach utilizes biotin hydrazide, which specifically reacts with the free aldehyde groups on HNE-protein adducts. acs.orgnih.gov The biotin tag allows for the enrichment of adducted proteins through biotin-avidin affinity chromatography, facilitating their subsequent identification by mass spectrometry. acs.orgnih.gov This technique has the advantage of recognizing HNE-protein adducts regardless of the specific type of adduct formed. acs.org
These fluorescent labeling strategies are invaluable for identifying the protein targets of 4-HNE and understanding the downstream functional consequences of these modifications. researchgate.netsfrbm.org
Table 3: Common Fluorescent Probes for HNE-Adduct Detection
| Fluorescent Probe | Target Functional Group | Detection Method |
| 2-aminopyridine (2-AP) | Aldehyde | HPLC with Fluorescence Detector |
| Biotin hydrazide | Aldehyde | Biotin-Avidin Chromatography, Mass Spectrometry |
This table summarizes key fluorescent labeling reagents used in the study of 4-HNE adducts.
Therapeutic and Modulatory Strategies Targeting 4 Hydroxy 2 Nonadecenal Metabolism and Activity in Disease Models
Pharmacological Modulation of HNE-Metabolizing Enzymes
A primary strategy to combat HNE-induced toxicity is to bolster the enzymatic systems responsible for its metabolism and detoxification. The main enzymatic pathways for HNE removal involve its oxidation by aldehyde dehydrogenases (ALDHs), reduction by aldo-keto reductases (AKRs), and conjugation with glutathione (B108866) (GSH) by glutathione S-transferases (GSTs) acs.org. Pharmacological interventions targeting these enzymes aim to accelerate the conversion of HNE into less reactive metabolites.
Aldehyde dehydrogenase 2 (ALDH2), a key mitochondrial enzyme, plays a crucial role in detoxifying HNE by oxidizing it to the less harmful carboxylic acid, 4-hydroxy-2-nonenoic acid scispace.com. The activity of ALDH2 can be compromised by HNE itself, creating a vicious cycle of accumulating damage. This has made ALDH2 a prime therapeutic target.
A significant breakthrough in this area is the development of Alda-1, a small-molecule activator of ALDH2 scispace.comnih.gov. Alda-1 has been shown to enhance ALDH2's enzymatic activity, thereby accelerating the detoxification of HNE. In various disease models, Alda-1 has demonstrated protective effects by reducing the accumulation of HNE and its protein adducts. For instance, in models of cardiac and neurological disorders, Alda-1 treatment has been shown to confer protection by detoxifying HNE scispace.com. Studies on acute kidney injury induced by lipopolysaccharide (LPS) found that pretreatment with Alda-1 mitigated renal dysfunction, inflammation, and oxidative stress by reducing HNE accumulation mdpi.com. Similarly, in a model of cholestatic liver injury, Alda-1 administration decreased liver necrosis, inflammation, and fibrosis, which was associated with a significant reduction in HNE adducts nih.gov.
The table below summarizes findings from selected preclinical studies on Alda-1.
| Disease Model | Key Findings | Reference |
| Acute Kidney Injury | Alda-1 pretreatment alleviated LPS-induced renal dysfunction, inflammation, and apoptosis. Reduced HNE accumulation. | mdpi.com |
| Cholestatic Liver Injury | Alda-1 treatment decreased biliary infarcts, fibrosis, and inflammation. Reduced 4-HNE adducts in the liver. | nih.gov |
| Atherosclerosis & NAFLD | Alda-1 treatment in apoE-/- mice attenuated hepatic steatosis and reduced HNE-protein adducts in the liver. | nih.gov |
| Ischemic Brain Injury | Alda-1 increased ALDH2 activity, reduced the accumulation of active aldehydes, and improved neurological function. | nih.gov |
The conjugation of HNE with glutathione (GSH), catalyzed by Glutathione S-transferases (GSTs), is a major pathway for its detoxification acs.orgnih.gov. The resulting HNE-glutathione conjugate (GS-HNE) is more water-soluble and can be more easily eliminated from the cell. The GST superfamily includes several isoforms with varying affinities for HNE, with GSTA4-4 showing particularly high activity acs.org.
Enhancing GST activity is a promising therapeutic approach. Some bioactive natural compounds have been shown to up-regulate antioxidant enzymes, including GSTs, which can help reduce HNE levels nih.gov. The induction of these phase II detoxification enzymes is a key component of the cellular antioxidant defense system mdpi.com. However, the process is complex. The accumulation of GS-HNE conjugates can cause product inhibition of GSTs, and the process can deplete cellular GSH pools if not balanced, potentially leading to oxidative toxicity through other mechanisms nih.gov. Furthermore, the efficient removal of GS-HNE from the cell, often mediated by transporters like the multidrug resistance-associated protein 1 (MRP1), is necessary for complete detoxification nih.gov. Co-expression of GSTM1 and MRP1 in cells has been observed to enhance GSH depletion and protein adduct formation upon HNE exposure, suggesting a complex interplay that can sometimes facilitate cytotoxicity rather than protection mdpi.com.
Future therapeutic strategies may focus on developing specific inducers of high-affinity GST isoforms like GSTA4-4 or compounds that support the entire detoxification pathway, including GSH regeneration and GS-HNE transport.
Interventions to Attenuate HNE-Induced Cellular Damage
Beyond enhancing its metabolism, another therapeutic angle is to directly counter the cellular damage caused by HNE. This involves targeting the downstream signaling pathways that HNE pathologically alters and developing mechanisms to prevent the formation of HNE-protein adducts, which are a primary driver of its toxicity.
HNE is not just a toxic byproduct but also a signaling molecule that can modulate various intracellular pathways, often with pathological consequences. Depending on its concentration, HNE can activate or inhibit key signaling networks, including mitogen-activated protein kinases (MAPK) like JNK and p38, protein kinase C (PKC), and the NF-κB pathway nih.govnih.govnih.gov.
For example, HNE has been shown to activate the JNK signaling pathway, which can contribute to apoptosis acs.org. In pulmonary epithelial cells, HNE activates the ERK, JNK, and p38 MAPK pathways nih.gov. The activation of NF-κB by low concentrations of HNE can promote inflammation, a key feature of many chronic diseases nih.gov.
Therapeutic interventions can be designed to block these HNE-triggered signals. For instance, antioxidants have been studied for their ability to mitigate HNE's effects. The antioxidant 4-hydroxytyrosol was found to alleviate conditions in mice by mitigating oxidative stress and restraining NF-κB activation nih.gov. Similarly, the antioxidant hydralazine (B1673433) has been shown to prevent HNE-related adduction and slow the progression of atherosclerosis nih.gov. Targeting these specific signaling cascades with inhibitors could potentially uncouple HNE presence from its damaging downstream effects.
The high reactivity of HNE leads to its covalent binding to proteins, forming HNE-protein adducts nih.gov. These adducts can alter protein structure and function, leading to enzyme inactivation, disruption of the cytoskeleton, and impaired cellular homeostasis nih.gov. It is estimated that while most HNE is metabolized, about 2-8% remains to form these damaging adducts nih.gov.
Strategies to counter adduct formation are primarily focused on reducing the concentration of free HNE.
Enhancing Enzymatic Detoxification : As discussed in section 8.1, activating enzymes like ALDH2 and GSTs is the most effective way to lower intracellular HNE levels and thus prevent adduct formation nih.govnih.gov.
Antioxidant Scavengers : Certain antioxidants and bioactive compounds can directly or indirectly reduce HNE levels. For example, resveratrol (B1683913) has been shown to prevent HNE modification of signaling proteins in cardiomyocytes nih.gov. N-acetylcysteine and α-lipoic acid have also been found to reduce HNE adducts in the diabetic heart nih.gov. These compounds may act by scavenging precursor free radicals, thus preventing lipid peroxidation and HNE formation, or by directly interacting with HNE.
Upregulation of Cellular Defenses : Cells have their own defense mechanisms. The NRF2/KEAP1 pathway is a key regulator of the antioxidant response. HNE can activate NRF2, which then initiates the expression of numerous protective genes, including those for detoxifying enzymes like GSTs nih.gov. Pharmacological activation of the NRF2 pathway is therefore an attractive strategy to bolster cellular defenses against HNE and prevent adduct formation.
The table below outlines some of the key proteins targeted by HNE and the functional consequences.
| Protein Target | Functional Consequence of HNE Adduction | Reference |
| KEAP1 | Disruption of NRF2 binding, leading to NRF2 activation and antioxidant gene expression. | researchgate.net |
| Liver Kinase B1 (LKB1) | Modification leads to activation of the AMPK/mTOR pathway, contributing to cardiac hypertrophy. | nih.gov |
| Protein Disulfide Isomerase | Adduction affects ER function and can lead to accumulation of misfolded proteins. | nih.gov |
| AKT1 / AKT2 | Inhibition of kinase activity, affecting insulin (B600854) signaling and cell survival pathways. | nih.gov |
| Histones (H3, H4) | Modification can prevent nucleosome assembly, potentially linking oxidative stress to epigenetic changes. | acs.org |
Future Directions in Research for Therapeutic Development
The growing understanding of HNE's role in pathology continues to open new avenues for therapeutic innovation. Future research is likely to focus on developing more targeted and efficient strategies to control HNE-mediated damage, moving towards precision medicine approaches.
Key future directions include:
Development of Novel Activators and Inducers : While Alda-1 has proven the concept for ALDH2 activation, there is a need for new and potentially more potent or specific activators of HNE-detoxifying enzymes. This includes targeting other enzymes like specific GST or AKR isoforms that are highly efficient at HNE metabolism nih.gov.
Targeting HNE Adducts : A novel and challenging frontier would be the development of therapies that can either prevent the formation of specific pathogenic HNE-protein adducts or even reverse them. This would require a deeper understanding of the selectivity of HNE adduction and the development of molecules that can competitively inhibit binding to critical protein targets.
Combination Therapies : Given the complexity of oxidative stress-related diseases, combination therapies are a promising approach. This could involve pairing an HNE-detoxifying agent with drugs that target downstream inflammatory or apoptotic pathways activated by HNE frontiersin.org.
Advanced Clinical Trial Design : The translation of these preclinical strategies into clinical success will require innovative trial designs. Initiatives like the FDA's Project Optimus, which aims to modernize dose optimization, could be crucial for developing targeted therapies with better efficacy and fewer side effects targetedonc.comnih.gov.
Biomarker Development : The identification of reliable biomarkers to measure HNE levels and HNE-protein adducts in patients is essential. Such biomarkers would aid in diagnosing disease, stratifying patients for targeted therapies, and monitoring treatment efficacy nih.gov.
Ultimately, the goal is to move beyond general antioxidant strategies to more specific interventions that target the production, detoxification, and pathological actions of HNE. This targeted approach holds significant promise for the treatment of a wide range of chronic diseases associated with oxidative stress.
Q & A
Q. What are the optimal synthetic conditions for 4-Hydroxy-2-nonadecenal to maximize yield and purity?
To synthesize this compound, focus on controlling reaction parameters such as temperature (e.g., 60–80°C for aldol condensation), solvent polarity (polar aprotic solvents like DMF), and catalyst selection (e.g., acidic or enzymatic catalysts for regioselectivity). Purification via column chromatography with gradient elution (hexane:ethyl acetate mixtures) is critical to isolate the α,β-unsaturated aldehyde while minimizing oxidation byproducts. Stability during synthesis requires inert atmospheres (N₂/Ar) to prevent peroxidation .
Q. Which analytical techniques are most robust for confirming this compound’s structural integrity?
Combine nuclear magnetic resonance (¹H/¹³C NMR) to verify the hydroxy and alkene positions, mass spectrometry (HRMS) for molecular weight confirmation, and infrared spectroscopy (IR) to identify aldehyde (C=O stretch ~1720 cm⁻¹) and hydroxyl (O-H stretch ~3400 cm⁻¹) functional groups. Cross-reference spectral data with databases like NIST Chemistry WebBook and PubChem to validate assignments .
Q. How does pH influence the stability of this compound in aqueous solutions?
Under acidic conditions (pH < 5), the aldehyde group may undergo hydration or nucleophilic attack, while alkaline conditions (pH > 8) promote β-hydroxy elimination, degrading the compound. Stability studies should use buffered solutions (e.g., phosphate buffers) and monitor degradation via HPLC-UV at 220–240 nm. Store solutions at neutral pH (6–7) under refrigeration (4°C) to minimize hydrolysis .
Advanced Research Questions
Q. How can systematic reviews resolve contradictions in reported biological activities of this compound?
Adopt the Cochrane Handbook framework: (1) Define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies), (2) Extract data on experimental variables (e.g., concentration ranges, cell lines), and (3) Assess bias (e.g., commercial funding conflicts). Use meta-analysis to quantify effect sizes and heterogeneity. Scoping reviews (Arksey & O’Malley, 2005) can map methodological inconsistencies, such as variations in cytotoxicity assays (MTT vs. LDH), which may explain divergent results .
Q. What computational models predict this compound’s reactivity with cellular nucleophiles (e.g., glutathione)?
Employ density functional theory (DFT) to calculate electrophilicity indices (ω) and Fukui functions, identifying reactive sites (e.g., α,β-unsaturated aldehyde as a Michael acceptor). Molecular dynamics simulations in lipid bilayers can model membrane permeability and adduct formation kinetics. Validate predictions using LC-MS/MS to detect glutathione conjugates in vitro .
Q. What are the challenges in extrapolating in vitro toxicity data for this compound to in vivo systems?
Key issues include:
- Bioavailability : The compound’s logP (~3.5) suggests moderate lipid solubility, but phase II metabolism (e.g., glucuronidation) may reduce active concentrations.
- Tissue-specific effects : Liver microsomal assays underestimate renal or neuronal uptake due to transporter expression differences.
- Dose-response incongruity : In vitro IC₅₀ values (e.g., 10–50 µM) may not align with in vivo LD₅₀ due to detoxification pathways. Use physiologically based pharmacokinetic (PBPK) modeling to bridge this gap .
Methodological Considerations
- Data Management : Adopt FAIR principles using platforms like Chemotion ELN for reproducible workflows. Store raw spectral data in repositories like RADAR4Chem to enable peer validation .
- Conflict Resolution : For contradictory kinetic data, apply Arrhenius plots to assess temperature-dependent degradation rates and identify outlier studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
